Disarib
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H16BrClN4OS |
|---|---|
Molecular Weight |
547.9 g/mol |
IUPAC Name |
(3Z)-3-[[6-(4-bromophenyl)-2-[(4-chlorophenyl)methyl]imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C26H16BrClN4OS/c27-17-9-7-16(8-10-17)24-22(14-20-19-3-1-2-4-21(19)29-25(20)33)32-26(30-24)34-23(31-32)13-15-5-11-18(28)12-6-15/h1-12,14H,13H2,(H,29,33)/b20-14- |
InChI Key |
XGKHRPXTCRZBFB-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
dasatinib mechanism of action in CML cells
An In-depth Technical Guide on the Core Mechanism of Action of Dasatinib (B193332) in CML Cells
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia (Ph) chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase (BCR-ABL) that is central to the pathophysiology of CML.[1][2][3] The deregulated kinase activity of BCR-ABL drives uncontrolled cell proliferation and resistance to apoptosis by activating a network of downstream signaling pathways.[3][4] Dasatinib (Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in treating CML, including cases resistant or intolerant to the first-generation TKI, imatinib (B729).[3][5][6] This guide provides a detailed examination of the molecular mechanism of dasatinib, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
Dasatinib functions as a potent, multi-targeted kinase inhibitor.[7] Its primary mechanism in CML cells involves the direct inhibition of the BCR-ABL kinase and the SRC family of kinases (SFKs), thereby blocking the aberrant signals that promote leukemic cell growth and survival.[4][5]
Dual BCR-ABL and SRC Family Kinase (SFK) Inhibition
Unlike imatinib, which primarily targets the inactive conformation of the ABL kinase domain, dasatinib is a type I inhibitor that binds to both the active and inactive conformations.[7][8] This allows dasatinib to effectively inhibit a broader range of BCR-ABL mutations that confer resistance to imatinib.[2][5][7] In vitro studies have shown that dasatinib is 325 times more potent than imatinib against unmutated BCR-ABL.[2][7]
In addition to its potent activity against BCR-ABL, dasatinib is a powerful inhibitor of SFKs, including SRC, LCK, LYN, and HCK.[3][9] SFKs are implicated in CML progression and imatinib resistance, and their activation can occur both dependently and independently of BCR-ABL.[10] By inhibiting both BCR-ABL and SFKs, dasatinib provides a more comprehensive blockade of the oncogenic signaling in CML cells.[10]
Inhibition of Downstream Signaling Pathways
The constitutive activity of BCR-ABL leads to the phosphorylation and activation of several critical downstream signaling pathways essential for CML cell proliferation, survival, and adhesion. Dasatinib's inhibition of BCR-ABL and SFKs effectively shuts down these pathways.[2] Key affected pathways include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is crucial for cell proliferation. Dasatinib treatment has been shown to reduce the phosphorylation of MAPK in CML progenitors.[2][10]
-
PI3K/AKT/mTOR Pathway : This cascade is a central regulator of cell survival, growth, and apoptosis. Dasatinib inhibits the phosphorylation of Akt, a key component of this pathway.[2][10]
-
JAK/STAT Pathway : The STAT5 protein, in particular, is a critical downstream target of BCR-ABL that promotes cell survival and proliferation. Dasatinib effectively reduces STAT5 phosphorylation in CML cells.[2][6][11][12]
The comprehensive inhibition of these signaling networks by dasatinib leads to cell cycle arrest and induction of apoptosis in CML cells.[2][6]
Quantitative Efficacy Data
The potency of dasatinib has been quantified in numerous preclinical and clinical studies.
In Vitro Potency
Dasatinib demonstrates potent inhibition of CML cell lines at nanomolar concentrations, significantly lower than those required for imatinib.
| Cell Line | Cancer Type | Dasatinib IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 1 | 750 | [11] |
| TF-1 BCR/ABL | CML (transfected) | 0.75 | 500 | [11] |
| KU812 | Chronic Myeloid Leukemia | ~1-10 | ~100-200 | [13] |
| KCL22 | Chronic Myeloid Leukemia | ~1-10 | ~200-300 | [13] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Clinical Efficacy
Clinical trials have established the superior efficacy of dasatinib compared to imatinib, particularly in achieving faster and deeper molecular responses. The DASISION trial, a key phase III study, compared dasatinib with imatinib as a first-line treatment for newly diagnosed chronic phase CML (CML-CP).
| Response Metric (at 5 years) | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) | P-value | Reference |
| Major Molecular Response (MMR) | 76% | 64% | 0.0022 | [14] |
| MR4.5 (Deep Molecular Response) | 42% | 33% | 0.0251 | [14] |
| Progression-Free Survival (PFS) | 85% | 86% | N/A | [14] |
| Overall Survival (OS) | 91% | 90% | N/A | [14] |
Mechanisms of Resistance
Despite its high efficacy, resistance to dasatinib can develop through several mechanisms.
-
BCR-ABL-Dependent Resistance : This is most commonly caused by point mutations in the ABL1 kinase domain. The T315I mutation, often called the "gatekeeper" mutation, is a notable cause of resistance to dasatinib and most other TKIs (except ponatinib) as it prevents the drug from binding effectively.[2][5][15] Other mutations, such as F317L, have also been identified in dasatinib-treated patients.[2][15]
-
BCR-ABL-Independent Resistance : In some cases, CML cells can become resistant to dasatinib even with sustained inhibition of BCR-ABL.[8] This can occur through the activation of alternative "bypass" signaling pathways that promote cell survival, such as the PI3K/Akt or MAPK pathways, driven by other kinases.[8][16]
Key Experimental Protocols
The evaluation of dasatinib's mechanism of action relies on a set of core laboratory techniques.
Protocol 1: Kinase Inhibition Assay via Western Blot
This protocol assesses dasatinib's ability to inhibit BCR-ABL kinase activity by measuring the phosphorylation status of a direct downstream substrate, CrkL (Crk-like protein).
-
Cell Culture and Treatment : Culture CML cells (e.g., K562) to a density of approximately 1x10⁶ cells/mL. Treat cells with various concentrations of dasatinib (e.g., 0, 1, 10, 100 nM) for a short period (e.g., 1-2 hours) to observe direct kinase inhibition.[17]
-
Cell Lysis : Harvest cells by centrifugation and wash with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cell pellet using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Electrotransfer : Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL) overnight at 4°C.[18][19]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection and Analysis : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19] To ensure equal loading, strip the membrane and re-probe with an antibody against total CrkL or a housekeeping protein like actin.[17] Quantify band intensities using densitometry software to determine the reduction in p-CrkL levels relative to the control.[18]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of dasatinib on the metabolic activity of CML cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed CML cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[19]
-
Drug Preparation and Treatment : Prepare serial dilutions of dasatinib in culture medium to achieve the desired final concentrations. Add the drug dilutions to the appropriate wells, including a vehicle-only control (e.g., DMSO).[19]
-
Incubation : Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[11][19]
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition and Analysis : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Plot the absorbance values against the log of the dasatinib concentration and use a non-linear regression model to calculate the IC₅₀ value.
Conclusion
Dasatinib's mechanism of action in CML cells is characterized by its potent, multi-targeted inhibition of key oncogenic kinases, most notably BCR-ABL and SRC family kinases. By binding to both the active and inactive conformations of the ABL kinase, it effectively overcomes many forms of imatinib resistance. Its ability to comprehensively block downstream signaling pathways, such as PI3K/AKT and STAT5, results in profound anti-proliferative and pro-apoptotic effects. The superior potency and faster, deeper clinical responses observed with dasatinib have established it as a cornerstone in the management of Chronic Myeloid Leukemia. Understanding its detailed mechanism and the pathways leading to resistance is crucial for optimizing its use and developing strategies to overcome treatment failure.
References
- 1. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cancernetwork.com [cancernetwork.com]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. Dasatinib-Loaded Erythrocytes Trigger Apoptosis in Untreated Chronic Myelogenous Leukemic Cells: A Cellular Reservoir Participating in Dasatinib Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Precision Strike: A Technical Guide to the In Vitro Molecular Targets of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro molecular targets of dasatinib (B193332), a potent multi-targeted tyrosine kinase inhibitor. Dasatinib's clinical efficacy, particularly in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), is rooted in its specific interactions with a range of cellular kinases. This document details its primary and secondary targets, presents quantitative inhibition data, outlines key experimental methodologies for its characterization, and visualizes the critical signaling pathways it modulates.
Introduction: The Polypharmacology of Dasatinib
Dasatinib (BMS-354825) is a second-generation tyrosine kinase inhibitor designed to overcome resistance to imatinib.[1] Its mechanism of action involves binding to the ATP-binding site of target kinases, thereby preventing the transfer of phosphate (B84403) groups to substrate proteins and disrupting downstream signaling cascades that control cell proliferation, survival, and migration.[1] A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, contributing to its efficacy against many imatinib-resistant mutations.[1][2] Beyond its primary target, BCR-ABL, dasatinib exhibits a broad inhibitory profile, engaging with a spectrum of "off-target" kinases that contribute to both its therapeutic effects in other cancers and its side-effect profile.[2][3]
Quantitative Analysis of Dasatinib's In Vitro Kinase Inhibition
The potency of dasatinib against its various molecular targets is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values are determined through in vitro kinase assays and provide a standardized measure for comparing its activity across different kinases.
Table 1: In Vitro Inhibition of Primary and Secondary Kinase Targets by Dasatinib
| Kinase Target Family | Specific Kinase | IC50 (nM) | Ki (pM) | Assay Type | Reference(s) |
| ABL Family | BCR-ABL | <1 - 3 | 30 | Kinase Assay | [2][4][5] |
| ABL | <1 | - | Kinase Assay | [6] | |
| Src Family Kinases (SFKs) | SRC | 0.5 - 2.8 | - | Kinase Assay | [2][6] |
| LCK | Subnanomolar | - | Kinase Assay | [4][7] | |
| LYN | 0.2 - 1.1 | - | Kinase Assay | [2] | |
| FYN | <1 | - | Kinase Assay | [2][4] | |
| YES | <1 | - | Kinase Assay | [2][4] | |
| Receptor Tyrosine Kinases | c-Kit | 1 - 79 | - | Kinase/Cell-based Assay | [2][6][8] |
| PDGFRβ | <30 | - | Kinase Assay | [2] | |
| EphA2 | <30 | - | Kinase Assay | [2] | |
| DDR1 | - | - | Chemical Proteomics | [4] | |
| Tec Family Kinases | BTK | - | - | Chemical Proteomics | [6] |
| TEC | - | - | Chemical Proteomics | [6] | |
| Other Kinases | p38α | - | - | Crystallography | [9] |
| p90RSK | - | - | RNAi Screen | [1] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, including ATP concentration and substrate used.
Table 2: In Vitro Cellular Activity of Dasatinib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference(s) |
| K562 | Chronic Myeloid Leukemia (CML) | <1 | Proliferation/Apoptosis | [10] |
| Ba/F3 p210 | Pro-B Cell Line (BCR-ABL) | <1 | Proliferation | [6] |
| MDA-MB-231 | Breast Cancer | 6100 | Cytotoxicity | [11][12] |
| HT144 | Melanoma | 6.1 | Growth Inhibition | [13] |
| Mo7e-KitD816H | Acute Myeloid Leukemia (AML) | 5 | Growth Inhibition | [5] |
| CWR22Rv1 | Prostate Cancer | ~500 | Proliferation | [14] |
| HTLA-230 | Neuroblastoma | Submicromolar | Viability | [15] |
Key Signaling Pathways Targeted by Dasatinib
Dasatinib's therapeutic effects are a direct consequence of its ability to interrupt key signaling pathways that are often dysregulated in cancer.
Caption: Key signaling pathways inhibited by dasatinib in vitro.
Dasatinib potently inhibits the BCR-ABL fusion protein, the central driver of CML, thereby blocking downstream pathways such as RAS/MAPK, PI3K/Akt, and STAT5, which are crucial for leukemic cell proliferation and survival.[1][3] Furthermore, its strong inhibition of Src family kinases (SFKs) like SRC, LCK, LYN, FYN, and YES disrupts signaling involved in cell growth, adhesion, and motility.[2][3] Inhibition of other receptor tyrosine kinases, including c-Kit and PDGFR, further contributes to its anti-cancer activity in various hematological and solid tumors.[2]
Detailed Experimental Protocols
Reproducible and rigorous in vitro characterization of dasatinib's activity relies on standardized experimental protocols. The following sections provide detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC50 of dasatinib against a purified kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Objective: To determine the concentration of dasatinib required to inhibit the activity of a specific kinase by 50% (IC50).[11]
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of dasatinib in a suitable solvent (e.g., DMSO) and then in kinase buffer.
-
Prepare solutions of recombinant purified kinase, a kinase-specific peptide substrate, and ATP in kinase buffer. The final ATP concentration should ideally be at the Km for the specific kinase.[16]
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the recombinant kinase, its specific peptide substrate, and varying concentrations of dasatinib.[11] Include a vehicle control (DMSO).
-
-
Reaction Initiation and Incubation:
-
Detection:
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the dasatinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[18]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To assess the effect of dasatinib on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
-
Treatment:
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL) to each well.[18]
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.[18][19]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the dasatinib concentration to determine the IC50 value.[18]
-
Western Blotting for Target Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of dasatinib's target kinases and their downstream substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. MTT (Assay protocol [protocols.io]
The Discovery and Development of Dasatinib: A Technical Guide for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dasatinib (B193332) (marketed as Sprycel®) represents a significant advancement in the treatment of leukemia, particularly Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). As a second-generation tyrosine kinase inhibitor (TKI), it has demonstrated superior potency and a broader range of activity compared to its predecessor, imatinib (B729). This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of dasatinib, with a focus on the quantitative data and experimental methodologies that have defined its therapeutic profile.
Introduction: The Dawn of a New-Generation TKI
The development of dasatinib was driven by the need to overcome resistance to imatinib, the first-line treatment for CML.[1] Imatinib resistance often arises from point mutations in the BCR-ABL kinase domain, rendering the drug less effective.[2] Dasatinib was discovered by Jagabandhu Das and his team at Bristol-Myers Squibb as a potent, orally available, multi-targeted inhibitor of BCR-ABL and SRC family kinases.[3][4] Its ability to bind to both the active and inactive conformations of the ABL kinase domain allows it to circumvent many of the resistance mechanisms that affect imatinib.[5]
Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling
Dasatinib's primary mechanism of action is the inhibition of the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML and Ph+ ALL.[5] By blocking the ATP-binding site of the kinase, dasatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive leukemogenesis.[6]
Beyond BCR-ABL, dasatinib exhibits potent inhibitory activity against a range of other kinases, including the SRC family (SRC, LCK, HCK, YES, FYN), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[6][7] This multi-targeted profile contributes to its broad efficacy and potential applications in other malignancies.
Signaling Pathway Diagram
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking pro-survival pathways.
Quantitative Data: Efficacy in Preclinical and Clinical Settings
The potency of dasatinib has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Dasatinib (IC50 Values)
| Kinase Target | IC50 (nM) | Cell Line | Cancer Type | Reference |
| BCR-ABL | <1 | K562 | Chronic Myeloid Leukemia | [2] |
| SRC | <0.37 | - | - | [3] |
| LCK | - | - | - | [5] |
| c-KIT | - | - | - | [7] |
| PDGFRβ | - | - | - | [6] |
| FAK | 0.2 | - | - | [7] |
| Cell Line | IC50 (nM) | - | - | - |
| K562 | <1 | - | Chronic Myeloid Leukemia | [6] |
| Ba/F3 p210 | <1 | - | - | [6] |
| TF-1 BCR/ABL | 0.75 | - | - | [8] |
| Mo7e-KitD816H | 5 | - | Acute Myeloid Leukemia | [9] |
| 4T1 | 14 | - | Breast Cancer | [10] |
| MDA-MB-231 | 6100 | - | Breast Cancer | [10] |
Table 2: Key Clinical Trial Results for Dasatinib in CML
| Trial Name | Phase | Patient Population | Key Findings | Reference |
| START-C | II | Imatinib-resistant/intolerant CML (Chronic Phase) | At 15 months: 90% Progression-Free Survival (PFS), 96% Overall Survival (OS), 59% Major Cytogenetic Response (MCyR), 49% Complete Cytogenetic Response (CCyR). | [11] |
| START-A | II | Imatinib-resistant/intolerant CML (Accelerated Phase) | At 14 months: 64% Major Hematologic Response (MHR), 39% MCyR, 66% 12-month PFS, 82% OS. | [11] |
| DASISION | III | Newly diagnosed CML (Chronic Phase) | Dasatinib 100 mg once daily showed superior and faster molecular and cytogenetic responses compared to imatinib. | [12] |
Experimental Protocols: Methodologies for Key Assays
This section details the protocols for fundamental experiments used to characterize the activity of dasatinib.
BCR-ABL Kinase Inhibition Assay
Objective: To determine the in vitro potency of dasatinib in inhibiting the enzymatic activity of the BCR-ABL kinase.
Methodology:
-
Protein Preparation: Purified recombinant human Bcr-Abl kinase domain is dialyzed against the assay buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, 5% DMSO, pH 7.4). Protein concentration is determined via A280 nm absorbance or a BCA assay.[13]
-
Ligand Preparation: A stock solution of dasatinib is prepared in 100% DMSO and then serially diluted in the assay buffer.[13]
-
Assay Procedure (Isothermal Titration Calorimetry - ITC):
-
The Bcr-Abl solution is loaded into the sample cell of the ITC instrument.
-
The dasatinib solution is loaded into the injection syringe.
-
The experiment is run at 25°C, with sequential injections of dasatinib into the Bcr-Abl solution.
-
The heat change upon binding is measured to determine the binding affinity (Kd).[13]
-
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibition using ITC.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of dasatinib on the proliferation of leukemia cell lines.
Methodology:
-
Cell Seeding: Leukemia cells (e.g., K562) are seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours.[6]
-
Drug Treatment: The medium is replaced with fresh medium containing various concentrations of dasatinib or a vehicle control (DMSO). The plate is incubated for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[6]
-
Solubilization and Measurement: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated relative to the vehicle control.[4][6]
Apoptosis Assay (Annexin V Staining)
Objective: To determine the ability of dasatinib to induce programmed cell death (apoptosis) in leukemia cells.
Methodology:
-
Cell Treatment: Leukemia cells are treated with dasatinib at various concentrations for a defined period (e.g., 24 or 48 hours).[14][15]
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in a binding buffer. Annexin V-FITC and a viability dye (e.g., 7-AAD or Propidium Iodide) are added to the cells.[14][16]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are identified as apoptotic.[4][14]
Medicinal Chemistry: The Synthesis of Dasatinib
The chemical synthesis of dasatinib involves a multi-step process. A common route involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 1-(2-hydroxyethyl)piperazine.[17][18]
Synthetic Scheme Overview
Caption: A simplified overview of a synthetic route to dasatinib.
Preclinical Pharmacokinetics and Pharmacodynamics
Preclinical studies in animal models were crucial for establishing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of dasatinib. In mouse xenograft models of CML, oral administration of dasatinib led to rapid inhibition of tumoral phospho-BCR-ABL, with maximal inhibition observed around 3 hours post-dose.[19][20] The duration of inhibition was dose-dependent. These studies helped predict the optimal clinical exposure required for efficacy.[19][20]
Table 3: Preclinical Pharmacokinetic Parameters of Dasatinib in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC0-inf (ng·hr/mL) | Reference |
| 20 | 102 | 1.17 | 499 | [21] |
| 40 | 366 | 1.17 | 1952 | [21] |
Resistance Mechanisms
Despite its efficacy, resistance to dasatinib can develop. The most common mechanism is the T315I mutation in the BCR-ABL kinase domain, which prevents dasatinib from binding effectively.[11] Other, less frequent mutations have also been identified. BCR-ABL-independent mechanisms of resistance, such as the activation of bypass signaling pathways, can also occur.
Conclusion and Future Directions
Dasatinib has fundamentally changed the treatment landscape for CML and Ph+ ALL, offering a potent therapeutic option for both newly diagnosed and imatinib-resistant patients. Its development underscores the power of targeted therapy in oncology. Ongoing research continues to explore the full potential of dasatinib, including its use in combination with other agents to overcome resistance and its application in other cancers driven by dasatinib-sensitive kinases. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for future drug discovery and development efforts in the field of oncology.
References
- 1. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. benchchem.com [benchchem.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 18. vixra.org [vixra.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
The Structural Basis of Dasatinib's Potency and Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent, orally bioavailable second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action is centered on the inhibition of the BCR-Abl fusion protein, the constitutively active tyrosine kinase that drives the pathogenesis of these leukemias.[1] Beyond BCR-Abl, dasatinib exhibits a unique polypharmacology, potently inhibiting Src family kinases (SFKs) and other key signaling kinases. This guide provides an in-depth technical overview of the structural and molecular underpinnings of dasatinib's potent and specific inhibitory activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Potency and Specificity: A Quantitative Overview
Dasatinib's potency is quantified by its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of dasatinib against its primary targets and other relevant kinases, compiled from various in vitro kinase assays.[1][2]
| Kinase Target | IC50 (nM) | Assay Type |
| Primary Targets | ||
| BCR-Abl | <1 - 3 | Kinase Assay |
| Src | <1 - 0.55 | Kinase Assay |
| Lck | 1.1 | Kinase Assay |
| Lyn | <1 | Kinase Assay |
| Yes | <1 | Kinase Assay |
| Fyn | <1 | Kinase Assay |
| Other Key Targets | ||
| c-KIT | 12 | Kinase Assay |
| PDGFRβ | 28 | Kinase Assay |
| EphA2 | 16 | Kinase Assay |
| Csk | 7 | Kinase Assay |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and the substrate used. The data presented here are for comparative purposes.[2]
Structural Basis of Dasatinib-Kinase Interactions
The high potency and unique specificity profile of dasatinib can be attributed to its distinct mode of binding to the kinase domain. Unlike first-generation TKIs such as imatinib, which primarily recognize the inactive "DFG-out" conformation of the Abl kinase, dasatinib has the remarkable ability to bind to the active "DFG-in" conformation.[1][3] This conformational flexibility allows dasatinib to effectively inhibit a broader range of kinase conformations, contributing to its increased potency and its ability to overcome many imatinib-resistance mutations.
Key Structural Interactions with Abl Kinase:
X-ray crystallography studies of the dasatinib-Abl kinase complex (PDB ID: 2GQG) have revealed the precise molecular interactions that underpin its potent inhibition.[3][4]
-
Hinge Region Interaction: Dasatinib forms a critical hydrogen bond with the backbone amide of Met318 in the hinge region of the ATP-binding pocket, a common feature for many ATP-competitive kinase inhibitors.
-
Hydrophobic Pockets: The N-(2-chloro-6-methylphenyl) group of dasatinib occupies a hydrophobic pocket, while the 2-(hydroxyethyl)piperazinyl group extends into the solvent-exposed region.
-
Gatekeeper Residue: The threonine residue at position 315 (T315) is known as the "gatekeeper" residue. Dasatinib's ability to bind to the active conformation allows it to accommodate the wild-type threonine. However, the T315I mutation, where threonine is replaced by the bulkier isoleucine, creates a steric hindrance that prevents dasatinib from binding effectively, leading to drug resistance.
Inhibition of Src Family Kinases
Dasatinib is a highly potent inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, migration, and invasion.[1][5] The structural basis for dasatinib's potent inhibition of SFKs is similar to its interaction with Abl, as the ATP-binding pockets of these kinases are highly conserved. By inhibiting SFKs, dasatinib can modulate multiple downstream signaling pathways, contributing to its anti-cancer effects in both hematological malignancies and solid tumors.
Signaling Pathways Targeted by Dasatinib
BCR-Abl Signaling Pathway
The BCR-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a network of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[6][7] Dasatinib effectively blocks these aberrant signals by directly inhibiting the kinase activity of BCR-Abl.
Dasatinib inhibits the constitutively active BCR-Abl kinase.
Src Family Kinase Signaling Pathway
Src family kinases are key mediators of various signaling cascades initiated by receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs).[8][9] Dasatinib's inhibition of Src blocks these downstream pathways, impacting cell adhesion, migration, and proliferation.
Dasatinib inhibits Src, blocking multiple downstream pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the IC50 of dasatinib against a specific kinase using a luminescence-based assay that measures ATP consumption.[10][11]
Materials:
-
Recombinant purified kinase
-
Kinase-specific peptide substrate
-
ATP
-
Dasatinib (serially diluted)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of dasatinib in kinase buffer. Prepare a kinase/substrate master mix containing the recombinant kinase and its specific peptide substrate in kinase buffer.
-
Reaction Setup: To each well of the assay plate, add the dasatinib dilution (or vehicle control).
-
Initiate Reaction: Add the kinase/substrate master mix to each well. Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km for the specific kinase) to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence in each well using a luminometer. Calculate the percentage of kinase inhibition for each dasatinib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Workflow for determining the IC50 of a kinase inhibitor.
X-ray Crystallography of Dasatinib-Kinase Complex
This protocol provides a general overview of the steps involved in determining the crystal structure of a kinase in complex with dasatinib.[13]
Materials:
-
Highly purified and concentrated recombinant kinase domain
-
Dasatinib
-
Crystallization screening kits
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
-
Crystallographic software for data processing and structure determination
Procedure:
-
Protein Expression and Purification: Express the kinase domain in a suitable system (e.g., E. coli, insect cells) and purify to homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
Complex Formation: Incubate the purified kinase with an excess of dasatinib to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop) to identify conditions that yield diffraction-quality crystals of the dasatinib-kinase complex.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection. Flash-cool the crystals in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.
-
Data Processing and Structure Determination: Process the diffraction data to obtain a set of structure factors. Determine the crystal structure using molecular replacement, using a known kinase structure as a search model.
-
Model Building and Refinement: Build the atomic model of the dasatinib-kinase complex into the electron density map and refine the model to improve its agreement with the experimental data.
-
Structure Validation and Analysis: Validate the final structure for geometric and stereochemical quality. Analyze the structure to identify the key interactions between dasatinib and the kinase.
Conclusion
The potent and specific inhibitory profile of dasatinib is a direct result of its unique structural interactions with the ATP-binding pocket of its target kinases, particularly its ability to bind to the active "DFG-in" conformation of BCR-Abl. This molecular understanding, supported by quantitative biochemical data and detailed structural analysis, provides a solid foundation for the rational design of next-generation kinase inhibitors and for exploring the broader therapeutic potential of dasatinib in other diseases driven by aberrant kinase signaling. The methodologies outlined in this guide serve as a practical framework for researchers engaged in the discovery and characterization of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src family kinase - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. courses.edx.org [courses.edx.org]
- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib's Role in Senescent Cell Clearance: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell-cycle arrest, is a fundamental biological process implicated in aging and a spectrum of age-related diseases. Senescent cells accumulate in tissues over time, secreting a pro-inflammatory milieu known as the Senescence-Associated Secretory Phenotype (SASP), which contributes to tissue dysfunction. The selective elimination of these cells by "senolytic" agents represents a promising therapeutic strategy. Dasatinib (B193332), a multi-targeted tyrosine kinase inhibitor, has emerged as a potent senolytic, particularly when used in combination with the flavonoid quercetin (B1663063). This technical guide provides an in-depth examination of the molecular mechanisms, experimental validation, and quantitative efficacy of dasatinib in mediating the clearance of senescent cells. It is intended to serve as a comprehensive resource for researchers in the fields of geroscience and pharmacology, offering detailed protocols and a summary of key quantitative findings to facilitate further investigation and drug development.
Core Mechanism of Action: Targeting Pro-Survival Pathways
Dasatinib's senolytic activity stems from its ability to inhibit pro-survival pathways that are specifically upregulated in senescent cells, rendering them resistant to apoptosis. Unlike healthy, proliferating cells, senescent cells exist in a state "primed" for apoptosis, with a delicate balance between pro- and anti-apoptotic signals. Dasatinib disrupts this balance, tipping the scales towards programmed cell death.
The primary mechanism involves the inhibition of Src kinase , a non-receptor tyrosine kinase.[1][2][3] In many senescent cell types, Src kinase activity is elevated and contributes to the activation of downstream survival pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[2][4] By inhibiting Src, dasatinib effectively disables this crucial survival signaling cascade.[4][5]
Furthermore, this inhibition leads to the downstream modulation of anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins.[6] Specifically, the activity of proteins like BCL-xL, which sequesters pro-apoptotic proteins, is diminished, releasing the brakes on apoptosis and leading to the activation of caspases and subsequent cell death.[1] The combination with quercetin, which can independently inhibit pathways involving PI3K and BCL-2 family members, creates a synergistic effect, broadening the spectrum of senescent cell types that can be effectively cleared.[6]
Quantitative Data on Dasatinib's Senolytic Efficacy
The efficacy of dasatinib, predominantly in combination with quercetin (D+Q), has been quantified across numerous preclinical models. The data consistently demonstrate a significant and selective reduction in senescent cell burden.
Table 1: In Vitro Senescent Cell Clearance with Dasatinib + Quercetin
| Cell Type | Senescence Inducer | Dasatinib (D) Conc. | Quercetin (Q) Conc. | Outcome Metric | Reduction in Senescent Cells | Reference(s) |
| Murine Embryonic Fibroblasts (MEFs) | Ercc1 deficiency | 250 nM | 50 µM | SA-β-gal+ cells | ~50% (D+Q vs Vehicle) | [7] |
| Human Preadipocytes | Replicative | 100-200 nM | 5 µM | Cell Viability | Dose-dependent decrease | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative | Not primary senolytic | 50 µM | Cell Viability | Quercetin-dependent effect | [6] |
| Human Kidney (HK-2) Cells | Palbociclib | 250 nM | 20 µM | Cell Viability | ~40% decrease vs. senescent control | [1] |
| Vascular Smooth Muscle Cells (VSMCs) | Replicative | 100 nM | 5 µM | SA-β-gal+ cells | Statistically significant decrease | [6] |
Table 2: In Vivo Senescent Cell Clearance with Dasatinib + Quercetin
| Animal Model | Tissue Analyzed | D+Q Dosing Regimen | Outcome Metric | Efficacy Highlights | Reference(s) |
| Naturally Aged Mice (24-month-old) | Adipose Tissue | 5 mg/kg D + 50 mg/kg Q (single dose) | p16Ink4a mRNA, SA-β-gal | Significant reduction 5 days post-treatment | [7][8] |
| Radiation-Exposed Mice | Quadriceps Muscle | 5 mg/kg D + 50 mg/kg Q (single dose) | p16Ink4a mRNA | Significant reduction 5 days post-treatment | [7] |
| Aged Mice | Intestinal Tissues | Long-term treatment | p16Ink4a, p21Cip1 mRNA | Significantly lower senescent/inflammatory burden | [9] |
| Aged Mice | Alveolar Bone | Oral administration | Senescent cell burden, SASP | Reduced senescent cells and bone loss | [10] |
| Human Diabetic Kidney Disease | Adipose Tissue | 100mg D + 1250mg Q (3 days) | Senescent cell burden | Significant decrease 11 days post-treatment | [11][12] |
Detailed Experimental Protocols
The following protocols provide a representative workflow for inducing cellular senescence and evaluating the senolytic effect of dasatinib.
Protocol 1: Induction of Senescence in Human Fibroblasts (e.g., IMR-90)
This protocol describes stress-induced senescence using the chemotherapeutic agent doxorubicin (B1662922).[13][14][15]
-
Cell Seeding: Plate human fibroblasts (e.g., IMR-90) at a low passage number in a T75 flask or 10 cm dish at a density that allows for proliferation without reaching confluency (e.g., 5x105 cells). Culture in complete medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Cell Adherence: Incubate overnight at 37°C with 5% CO2 to allow cells to attach.
-
Doxorubicin Treatment: Prepare a working solution of doxorubicin in complete medium to a final concentration of 250 nM.[14] Aspirate the existing medium and replace it with the doxorubicin-containing medium.
-
Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.[14]
-
Recovery and Senescence Development: After 24 hours, aspirate the doxorubicin medium, gently wash the cells twice with sterile Phosphate-Buffered Saline (PBS), and add fresh complete medium.
-
Culture: Culture the cells for an additional 6-10 days, replacing the medium every 2-3 days, to allow the senescent phenotype to fully develop.[13][14] Successful induction should result in >70% of cells exhibiting senescence markers.[13]
Protocol 2: Evaluation of Dasatinib's Senolytic Activity
This protocol outlines the treatment of senescent cells and subsequent analysis.
-
Seeding for Assay: Re-plate the doxorubicin-induced senescent cells and a parallel culture of non-senescent (control) cells into 24-well or 96-well plates at a suitable density for the chosen assays (e.g., 1x104 cells/well in a 24-well plate for SA-β-gal staining).[14] Allow cells to attach overnight.
-
Senolytic Treatment: Prepare media containing the desired concentrations of Dasatinib (e.g., 250 nM) and/or Quercetin (e.g., 20 µM), along with a vehicle control (e.g., DMSO).
-
Incubation: Aspirate the medium and add the drug-containing or vehicle media to the respective wells. Incubate for 48-72 hours at 37°C with 5% CO2.[7]
-
Analysis: Proceed with downstream assays to quantify senescent cell clearance.
-
Cell Viability Assay (e.g., AlamarBlue or CCK-8): Follow the manufacturer's protocol to assess the reduction in viable cells in treated wells compared to vehicle controls.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: (See Protocol 3)
-
Western Blot Analysis: (See Protocol 4)
-
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay is a hallmark biomarker for senescent cells.[13]
-
Washing: Gently wash the cells in each well twice with 1X PBS.
-
Fixation: Add 500 µL per well of a fixative solution (e.g., 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS). Incubate at room temperature for 3-5 minutes.[14]
-
Washing: Wash the cells twice with 1X PBS.
-
Staining: Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2). Add 500 µL to each well. Seal the plate with parafilm to prevent evaporation.
-
Incubation: Incubate the plate at 37°C in a dry, non-CO2 incubator for 12-16 hours, or until a distinct blue precipitate develops in senescent cells.[14]
-
Quantification: Wash cells with PBS. Using a light microscope, count the number of blue-stained (senescent) cells and the total number of cells in several fields of view to determine the percentage of SA-β-gal positive cells.
Protocol 4: Western Blot Analysis for Senescence and Apoptosis Markers
This protocol allows for the quantification of key proteins.
-
Protein Extraction: After treatment (Protocol 2, Step 3), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[16]
-
SDS-PAGE: Load samples onto a 12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[17]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in blocking buffer containing the primary antibody at its recommended dilution (e.g., 1:1000).[16][17]
-
Senescence Markers: Anti-p21Waf1/Cip1, Anti-p16INK4a.
-
Apoptosis/Survival Markers: Anti-BCL-xL, Anti-Cleaved Caspase-3, Anti-BAX.
-
Loading Control: Anti-β-actin or Anti-GAPDH.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted ~1:2000) for 1 hour at room temperature.[16]
-
Detection: Wash the membrane thoroughly with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[16]
-
Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Visualizing Experimental and Logical Frameworks
Workflow for Evaluating Dasatinib as a Senolytic Agent
The following diagram illustrates a typical experimental pipeline for assessing the senolytic properties of a compound like dasatinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senolytic Combination of Dasatinib and Quercetin Alleviates Intestinal Senescence and Inflammation and Modulates the Gut Microbiome in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasatinib and Quercetin Limit Gingival Senescence, Inflammation, and Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifespan.io [lifespan.io]
- 12. Protocol for a pilot clinical trial of the senolytic drug combination Dasatinib Plus Quercetin to mitigate age-related health and cognitive decline in mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Video: Induction and Validation of Cellular Senescence in Primary Human Cells [jove.com]
- 15. flore.unifi.it [flore.unifi.it]
- 16. benchchem.com [benchchem.com]
- 17. 4.9. Western Blot Analysis [bio-protocol.org]
In Vitro Efficacy of Dasatinib: A Technical Guide for Cancer Research Professionals
Executive Summary
Dasatinib (B193332), a potent oral multi-targeted tyrosine kinase inhibitor, has demonstrated significant preclinical anti-cancer activity across a spectrum of malignancies. This technical guide provides an in-depth overview of the in vitro effects of dasatinib on various cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on dasatinib's mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy in diverse cancer models. Key findings on its impact on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways are presented in a structured format, including comprehensive data tables and detailed visual diagrams to facilitate a deeper understanding of its preclinical profile.
Introduction
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that targets a range of kinases, most notably BCR-ABL and the Src family kinases (SFKs), including Src, Lck, Yes, and Fyn.[1][2] It also exhibits inhibitory activity against other kinases such as c-KIT, EPHA2, and PDGFRβ.[1][2] The primary mechanism of action involves binding to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[1] This guide focuses on the in vitro characterization of dasatinib's effects on cancer cell lines, providing a foundational understanding for further preclinical and clinical investigation.
Effects on Cancer Cell Viability
The cytotoxic and cytostatic effects of dasatinib have been extensively evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Dasatinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Type | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | ~3 | 72 | CellTiter-Glo | [3] |
| MEG01 | Megakaryoblastic Leukemia | ~1 | 72 | CellTiter-Glo | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6100 | 48 | SRB | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >1000 | 72 | CellTiter-Glo | [3] |
| MCF-7 | ER-Positive Breast Cancer | >10000 | 48 | SRB | [4] |
| MCF-7 | ER-Positive Breast Cancer | 2100 | Not Specified | MTT | [5] |
| 4T1 | Murine Breast Cancer | 14 | 48 | SRB | [4] |
| HepG2 | Hepatocellular Carcinoma | >10000 | 48 | SRB | [4] |
| HT144 | Melanoma | <1000 | Not Specified | Not Specified | [6] |
| Lox-IMVI | Melanoma | <1000 | Not Specified | Not Specified | [6] |
| Malme-3M | Melanoma | <1000 | Not Specified | Not Specified | [6] |
| Sk-Mel-28 | Melanoma | >1000 | Not Specified | Not Specified | [6] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 950 | 72 | MTT | [7] |
| NCI-H1650 | Non-Small Cell Lung Cancer | 3640 | 72 | MTT | [7] |
| YD-8 | Oral Cancer | Not Specified | 24 | MTS | [8] |
| YD-10B | Oral Cancer | Not Specified | 24 | MTS | [8] |
| YD-38 | Oral Cancer | Not Specified | 24 | MTS | [8] |
Induction of Apoptosis
Dasatinib has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][6][9] This is a critical mechanism for its anti-tumor activity. Apoptosis is often assessed by measuring the externalization of phosphatidylserine (B164497) using Annexin V staining or by detecting the cleavage of key apoptotic proteins like PARP and caspases.[3][9]
Table 2: Dasatinib-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Dasatinib Conc. | Treatment Time (h) | % Apoptotic Cells (Treated vs. Control) | Assay Method | Reference |
| K562 | Chronic Myeloid Leukemia | 0.75 nM | 72 | Increased vs. DMSO | Annexin V/7-AAD | [3] |
| MEG01 | Megakaryoblastic Leukemia | 0.5 nM | 72 | Increased vs. DMSO | Annexin V/7-AAD | [3] |
| CLL Cells | Chronic Lymphocytic Leukemia | 180 nM | 24 | 38.19% vs. 21.99% | Annexin V | [10] |
| Mo7e-KitD816H | Myeloid Leukemia | Not Specified | 24 | Increased Cleaved Caspase 3 | Western Blot | [11] |
| YD-38 | Oral Cancer | 10 µM | 24 | Increased Apoptosis | Not Specified | [8] |
| Bladder Cancer Cells | Bladder Cancer | Not Specified | 24, 48 | Increased Apoptosis | Flow Cytometry | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 72 | Increased Apoptosis | Annexin V/PI | [13] |
| HS-578T | Triple-Negative Breast Cancer | Not Specified | 72 | Increased Apoptosis | Annexin V/PI | [13] |
Cell Cycle Arrest
In addition to inducing apoptosis, dasatinib can halt the proliferation of cancer cells by causing cell cycle arrest, often in the G1 phase.[7][11][14] This prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division.
Table 3: Effect of Dasatinib on Cell Cycle Distribution
| Cell Line | Cancer Type | Dasatinib Conc. | Treatment Time (h) | Effect on Cell Cycle | Reference |
| THP-1 | Myeloid Leukemia | Not Specified | 24 | G1 Arrest | [11] |
| Ba/F3-ITD | Myeloid Leukemia | Not Specified | 24 | G1 Arrest | [11] |
| Mo7e | Myeloid Leukemia | Not Specified | 24 | G1 Arrest | [11] |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | Not Specified | 24 | G1 Arrest | [15] |
| Lung Cancer Cell Lines | Non-Small Cell Lung Cancer | 2.5-20 µM | 24 | G1 Arrest | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 24 | G1/S Arrest | [13] |
| HS-578T | Triple-Negative Breast Cancer | Not Specified | 24 | G1/S Arrest | [13] |
Signaling Pathways Modulated by Dasatinib
Dasatinib's anti-cancer effects are a direct result of its ability to inhibit key signaling pathways that are often dysregulated in cancer.
BCR-ABL Signaling
In Philadelphia chromosome-positive (Ph+) leukemias, such as Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL), the constitutively active BCR-ABL fusion protein drives oncogenesis.[1] Dasatinib is a potent inhibitor of BCR-ABL, binding to both the active and inactive conformations of the ABL kinase domain.[1] This inhibition leads to the downregulation of downstream signaling molecules like CrkL and STAT5, ultimately inducing apoptosis in BCR-ABL dependent cells.[16][17]
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival signaling.
Src Family Kinase (SFK) Signaling
Src kinases are involved in a multitude of cellular processes including proliferation, survival, migration, and invasion.[1] Overexpression and overactivation of SFKs are common in many solid tumors.[18] Dasatinib effectively inhibits SFKs, leading to the dephosphorylation of downstream targets such as Focal Adhesion Kinase (FAK), p130CAS, and STAT3, which in turn can inhibit cell migration and invasion.[6][18][19] However, in some contexts, dasatinib's inhibition of Src does not lead to a decrease in STAT3 phosphorylation, suggesting the activation of bypass signaling pathways.[20][21]
Caption: Dasatinib inhibits Src Family Kinases (SFKs) and downstream effectors.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of dasatinib.
Cell Proliferation (MTT) Assay
This protocol outlines the determination of cell viability upon dasatinib treatment using a colorimetric MTT assay.[22]
Caption: Workflow for assessing cell proliferation using the MTT assay.
Detailed Steps:
-
Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at an appropriate density.
-
Adherence: Allow cells to adhere to the plate for 24 hours in a humidified incubator.
-
Treatment: Prepare serial dilutions of dasatinib in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of dasatinib or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis (Annexin V) Assay
This protocol describes the detection of apoptosis using Annexin V-FITC and a counterstain (e.g., 7-AAD or Propidium (B1200493) Iodide) followed by flow cytometry analysis.[3][10]
Caption: Workflow for apoptosis detection using Annexin V staining and flow cytometry.
Detailed Steps:
-
Cell Treatment: Seed cells and treat with the desired concentrations of dasatinib for the specified duration.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and a viability dye like 7-AAD or Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[11][23]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Steps:
-
Cell Treatment: Culture and treat cells with dasatinib for the desired time.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, which permeabilizes the cells and preserves their DNA content.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (which intercalates with DNA) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The in vitro data presented in this technical guide underscore the potent anti-cancer activity of dasatinib across a wide range of cancer cell lines. Its ability to inhibit key oncogenic drivers like BCR-ABL and Src family kinases translates into significant effects on cell viability, apoptosis, and cell cycle progression. The provided experimental protocols and signaling pathway diagrams offer a practical resource for researchers investigating the preclinical efficacy and mechanism of action of dasatinib. This comprehensive overview serves as a valuable tool for designing future studies and advancing the development of dasatinib-based therapeutic strategies.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 8. Anti‐growth and pro‐apoptotic effects of dasatinib on human oral cancer cells through multi‐targeted mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Technical Guide to Dasatinib's Role in Modulating Immune Responses
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor (TKI), is primarily known for its efficacy in treating chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein.[1] Beyond its direct anti-leukemic effects, a substantial body of evidence reveals dasatinib's complex and often paradoxical role as a significant modulator of the immune system. Initially perceived as immunosuppressive due to its inhibition of key T-cell signaling kinases, its in vivo effects are now understood to be context-dependent, often resulting in a potentiation of anti-tumor and anti-viral immunity.[2][3] This guide provides an in-depth technical overview of the mechanisms through which dasatinib influences various immune cell populations, alters signaling pathways, and reshapes the immune microenvironment. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of critical pathways and workflows to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: A Dual Target Approach
Dasatinib's immunomodulatory effects are intrinsically linked to its primary mechanism of action: the inhibition of multiple tyrosine kinases. Its high affinity for both the active and inactive conformations of the ABL kinase makes it effective against imatinib-resistant BCR-ABL mutants.[1] Crucially, dasatinib is also a potent inhibitor of the SRC Family Kinases (SFKs), including LCK, LYN, and FYN, which are pivotal for signal transduction in a multitude of immune cells.[4][5] This "off-target" inhibition of SFKs is the primary driver of its immunomodulatory properties.
Modulation of the Innate Immune System
Dasatinib exerts distinct effects on key components of the innate immune system, including Natural Killer (NK) cells, dendritic cells, and myeloid-derived suppressor cells.
Natural Killer (NK) Cells
The impact of dasatinib on NK cells is notably dualistic. While in vitro studies with continuous exposure demonstrate a dose-dependent suppression of NK cell cytotoxicity[6], clinical observations and in vivo studies report an expansion of NK cells, particularly large granular lymphocytes (LGLs), and enhanced cytotoxic function.[2][7][8] This discrepancy is likely due to dasatinib's short half-life (3-4 hours) in vivo, where short exposure can activate NK cells.[9]
-
Expansion & Activation: In CML patients, dasatinib treatment is associated with lymphocytosis, predominantly of NK cells and CD8+ T-cells, which correlates with better treatment responses.[7][10] It increases the percentage of classical (CD3-CD56+) and mature (CD56+CD57+) NK cells compared to other TKIs.[2]
-
Enhanced Cytotoxicity: Dasatinib enhances NK cytotoxicity by down-regulating the inhibitory receptor NKG2A through inactivation of the p38 MAPK pathway.[8] This leads to greater killing of target cells.[8]
Table 1: Quantitative Effects of Dasatinib on NK Cells
| Parameter | Finding | Cell Type/Model | Reference |
|---|---|---|---|
| Cytotoxicity (in vitro) | Dose-dependent reduction, maximal effect at ~25 nM. | Human peripheral blood NK cells | [6] |
| Proliferation (in vitro) | Dose-dependent increase in NK cells. | Human PBMC culture with IL-2 | [7] |
| Cytotoxicity (ex vivo) | Significantly higher vs. imatinib/nilotinib-treated patients. | NK cells from CML patients | [8] |
| NKG2A Expression | Uniquely suppressed by dasatinib vs. other TKIs. | NK cells from CML patients |[8] |
Dendritic Cells (DCs)
Dasatinib modulates critical functions of dendritic cells.
-
Migration: Dasatinib enhances the migration of mature monocyte-derived DCs (moDCs) towards the chemokine CCL19, a crucial step for initiating adaptive immune responses in lymph nodes. This is achieved by dephosphorylating the inhibitory immunoreceptors Siglec-9 and Siglec-3.[11]
-
Cytokine Production: It strongly suppresses the production of IFN-α and other proinflammatory cytokines by plasmacytoid dendritic cells (pDCs) in response to TLR9 agonists (CpG DNA).[12] This effect is mediated by inhibiting SFK-dependent pathways and disrupting the endosomal retention of CpG DNA.[12]
Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell function and promote an immunosuppressive tumor microenvironment.[13] Dasatinib has been shown to effectively reduce their numbers.
-
Reduction of MDSCs: In CML patients, dasatinib treatment significantly reduces the percentage of both granulocytic (G-MDSC) and monocytic (M-MDSC) subsets.[13][14] The reduction in M-MDSCs, in particular, has been correlated with achieving a major molecular response, suggesting their potential as a prognostic factor.[13][15]
Table 2: Dasatinib's Effect on MDSC Populations in CML Patients
| MDSC Subset | Finding | Timepoint | Reference |
|---|---|---|---|
| Monocytic (M-MDSC) | Significant decrease from 33.6% to 6.8% | 6 months | [15] |
| Granulocytic (G-MDSC) | Significant decrease from 82.5% to 48.7% | 6 months |[15] |
Mast Cells
Dasatinib inhibits the constitutively active c-KIT receptor, including the D816V mutation found in systemic mastocytosis, thereby blocking the growth and survival of neoplastic mast cells.[16][17] It also affects KIT-independent signaling in mast cells by inhibiting the activation of LYN and Btk.[18]
Modulation of the Adaptive Immune System
Dasatinib profoundly impacts T-cell function, but its effects are nuanced, leading to both inhibition of initial activation and promotion of a potent effector phenotype in vivo.
T-Cell Receptor (TCR) Signaling and General Function
The SFK member Lck is essential for the initiation of the TCR signaling cascade. By inhibiting Lck, dasatinib acts as a potent, reversible "off switch" for T-cells.[5][19][20]
-
Inhibition of Activation: At clinically relevant concentrations (1-100 nmol/L), dasatinib blocks early signal transduction events following TCR engagement, profoundly inhibiting T-cell activation (CD69 up-regulation), proliferation, degranulation (CD107a/b mobilization), and cytokine production (IL-2, IFNγ, TNFα).[21][22][23] This effect is more pronounced in naïve T-cells than memory T-cells.[21]
Effector and Regulatory T-Cell Subsets
Despite its potent inhibition of TCR signaling, long-term dasatinib treatment in vivo promotes a favorable anti-tumor immune profile.
-
CD8+ T-Cells and Th1 Polarization: Dasatinib treatment increases the levels of CD8+ T-cells and promotes a Th1-type immune response.[24][25] In patients, this manifests as an increase in granzyme B-expressing memory CD4+ and CD8+ T-cells capable of producing high levels of IFN-γ.[25]
-
Regulatory T-Cells (Tregs): Dasatinib reduces the number and suppresses the function of CD4+CD25+FoxP3+ regulatory T-cells.[9][26][27] This inhibition is associated with the down-regulation of the transcription factor FoxP3 and key Treg functional molecules.[26] The reduction in Tregs is inversely correlated with an increase in NK cell counts and differentiation, contributing to a more favorable anti-tumor environment.[28] A differential inhibition of TCR and STAT5 signaling pathways may explain the selective depletion of Tregs.[3]
Table 3: Quantitative Effects of Dasatinib on T-Cell Subsets
| Parameter | Finding | Cell Type/Model | Reference |
|---|---|---|---|
| T-Cell Activation (CD69) | IC50 of 11 nmol/L for inhibition. | OKT3-stimulated human T-cells | [21] |
| Treg Percentage | Time-dependent decrease in CD4+CD25+CD127low cells. | CML patients | [28] |
| CD8+ T-Cell Levels | Significantly increased after treatment. | CML patients | [24] |
| Th1 Cell Levels | Significantly increased in patients with good response. | CML patients | [24] |
| Treg Proliferation | Dose-dependent inhibition. | Purified human Tregs |[26] |
Reshaping the Tumor Microenvironment (TME)
The collective effects of dasatinib on various immune cells lead to a significant remodeling of the tumor microenvironment from an immunosuppressive to an immune-permissive state. By simultaneously inhibiting tumor cell proliferation (e.g., in CML) and bolstering anti-tumor immunity, dasatinib exhibits a dual mode of action.[29]
Key Experimental Protocols
Protocol: NK Cell Cytotoxicity Assay (Flow Cytometry-Based)
Methodology adapted from Blake et al.[6]
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood via density centrifugation.
-
Isolate NK cells using a negative immunomagnetic selection kit.
-
Label effector NK cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Use a suitable target cell line, such as K562 (CML cell line).
-
-
Co-culture:
-
Culture CFSE-labeled NK cells with unlabeled target cells at a 10:1 effector-to-target (E:T) ratio.
-
Add dasatinib at various concentrations (e.g., 0-100 nM) or vehicle control (DMSO) to the co-culture.
-
Incubate for 3-4 hours at 37°C.
-
-
Staining and Analysis:
-
Harvest cells and stain with Annexin V (to detect early apoptosis) and 7-Aminoactinomycin D (7-AAD) (to detect late apoptotic/necrotic cells).
-
Acquire data on a flow cytometer.
-
-
Data Interpretation:
-
Gate on the CFSE-negative population (target cells).
-
Quantify the percentage of Annexin V-positive and/or 7-AAD-positive target cells. This percentage represents the specific cytotoxicity induced by the NK cells. Compare results across different dasatinib concentrations.
-
Protocol: T-Cell Proliferation Assay (CFSE-Based)
Methodology adapted from Weichsel et al. and Schade et al.[21][23]
-
Cell Preparation:
-
Isolate PBMCs or purified T-cells from peripheral blood.
-
Label cells with CFSE. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of proliferation by measuring the dilution of the dye.
-
-
Cell Culture and Stimulation:
-
Plate CFSE-labeled cells in a 96-well plate.
-
Add dasatinib at desired concentrations.
-
Stimulate T-cells using anti-CD3 (e.g., OKT3) and anti-CD28 antibodies to mimic TCR activation.
-
Culture for 3-5 days at 37°C.
-
-
Flow Cytometry Analysis:
-
Harvest cells and stain for T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer.
-
-
Data Interpretation:
-
Gate on the desired T-cell population (e.g., CD3+CD4+).
-
Analyze the CFSE histogram. Each peak of reduced fluorescence intensity represents a cell division. Quantify the percentage of cells that have divided and the number of divisions they have undergone.
-
Conclusion and Future Directions
Dasatinib's interaction with the immune system is multifaceted, transcending its role as a simple kinase inhibitor for cancer cells. It acts as a potent immunomodulatory agent with context-dependent suppressive and activating functions. While it potently inhibits acute T-cell activation via Lck blockade, its long-term effect in vivo is characterized by the reduction of suppressive cell types like Tregs and MDSCs and the promotion of cytotoxic NK and CD8+ T-cell responses.[2][9][13] This dual action—directly targeting malignant cells while simultaneously re-engineering the tumor microenvironment to be more susceptible to immune attack—positions dasatinib as a compelling candidate for combination therapies with other immunomodulatory drugs, such as checkpoint inhibitors. Future research should focus on optimizing dosing strategies (e.g., intermittent vs. continuous) to maximize its immune-potentiating effects while minimizing off-target toxicities, further unlocking its therapeutic potential in oncology and beyond.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Immunomodulatory Activity of the Tyrosine Kinase Inhibitor Dasatinib to Elicit NK Cytotoxicity against Cancer, HIV Infection and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunomodulatory Activity of Tyrosine Kinase Inhibitors to Elicit Cytotoxicity Against Cancer and Viral Infection [frontiersin.org]
- 5. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Direct effect of dasatinib on proliferation and cytotoxicity of natural killer cells in in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NKG2A Down-Regulation by Dasatinib Enhances Natural Killer Cytotoxicity and Accelerates Effective Treatment Responses in Patients With Chronic Myeloid Leukemia [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Validate User [ashpublications.org]
- 11. Dasatinib enhances migration of monocyte-derived dendritic cells by reducing phosphorylation of inhibitory immune receptors Siglec-9 and Siglec-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The tyrosine kinase inhibitor dasatinib suppresses cytokine production by plasmacytoid dendritic cells by targeting endosomal transport of CpG DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monocytic myeloid‐derived suppressor cells as prognostic factor in chronic myeloid leukaemia patients treated with dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monocytic myeloid-derived suppressor cells as prognostic factor in chronic myeloid leukaemia patients treated with dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Synergistic growth-inhibitory effects of two tyrosine kinase inhibitors, dasatinib and PKC412, on neoplastic mast cells expressing the D816V-mutated oncogenic variant of KIT | Haematologica [haematologica.org]
- 17. FUNCTIONAL DEREGULATION OF KIT: LINK TO MAST CELL PROLIFERATIVE DISEASES AND OTHER NEOPLASMS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. The tyrosine kinase inhibitor dasatinib acts as a pharmacologic on/off switch for CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Profound inhibition of antigen-specific T-cell effector functions by dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. Effects of dasatinib on CD8+T, Th1, and Treg cells in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Dasatinib inhibits the proliferation and function of CD4+CD25+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Regulatory T cell inhibition by dasatinib is associated with natural killer cell differentiation and a favorable molecular response-The final results of the D-first study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Validate User [ashpublications.org]
Preclinical Evaluation of Dasatinib in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dasatinib (B193332), a potent oral multi-targeted kinase inhibitor, has been the subject of extensive preclinical evaluation in a variety of animal models, providing a critical foundation for its clinical development and approval. This technical guide synthesizes the key findings from these studies, focusing on pharmacokinetics, pharmacodynamics, efficacy, and toxicity. It aims to provide a comprehensive resource for researchers and drug development professionals working with dasatinib and other kinase inhibitors.
Pharmacokinetics and Pharmacodynamics
The preclinical pharmacokinetic profile of dasatinib has been characterized in multiple species, revealing rapid absorption and dose-dependent exposure. In mice, a single oral dose of 20 mg/kg resulted in a maximum plasma concentration (Cmax) of 102 ng/mL, while a 40 mg/kg dose achieved a Cmax of 366.36 ng/mL, both with a time to maximum concentration (Tmax) of 1.17 hours. Similarly, in rats and monkeys, Tmax was generally observed between 1 to 2 hours after oral administration. The oral bioavailability of dasatinib varied across species, ranging from 14% in mice to 34% in the dog[1].
Pharmacodynamic studies have consistently demonstrated that dasatinib effectively inhibits its target kinases, including BCR-ABL and the SRC family kinases, in vivo. In a mouse xenograft model of human chronic myeloid leukemia (CML), a single oral dose of 1.25 or 2.5 mg/kg maximally inhibited tumoral phospho-BCR-ABL and its downstream target phospho-CrkL at approximately 3 hours, with levels returning to baseline by 24 hours[2]. This inhibition of target phosphorylation correlated with the plasma concentrations of the drug[2]. Modeling based on these preclinical data predicted that a plasma concentration of 14.6 ng/mL would be required to inhibit 90% of phospho-BCR-ABL in humans, a concentration achievable in responding CML patients[2].
Quantitative Pharmacokinetic Parameters of Dasatinib in Animal Models
| Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (hr) | Reference |
| Mouse | 20 mg/kg | Oral | 102 | 1.17 | 495.2 (0-24h) | 0.35 | |
| Mouse | 40 mg/kg | Oral | 366.36 | 1.17 | 1940.0 (0-24h) | 0.34 | [3] |
| Rat | 1 mg/kg/day | i.p. | 92 ± 21 | ~1 | - | - | [4] |
| Rat | - | Oral | - | 2-8 (repeat dose) | - | - | |
| Monkey | - | Oral | - | 1-2 | - | - | [5] |
Efficacy in Animal Models of Cancer
Dasatinib has demonstrated significant antitumor activity in a range of preclinical cancer models, including hematologic malignancies and solid tumors.
Hematologic Malignancies
In patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL), dasatinib monotherapy exhibited significant anti-leukemic efficacy. The therapeutic effect in LCK-activated T-ALL is attributed to its inhibition of the LCK kinase[3][6]. For chronic myeloid leukemia (CML), dasatinib has shown potent activity in xenograft models, including those resistant to imatinib[2]. It effectively inhibits the growth of CML and acute lymphoblastic leukemia (ALL) cell lines overexpressing BCR-ABL[7].
Solid Tumors
The preclinical efficacy of dasatinib in solid tumors has also been investigated. In melanoma cell lines, dasatinib inhibited cell growth, induced apoptosis, and reduced cell migration and invasion[8][9]. The combination of dasatinib with the chemotherapy agent temozolomide (B1682018) showed greater efficacy than either drug alone in these models[9]. In colorectal cancer, dasatinib demonstrated significant anti-proliferative activity in a subset of cell lines, particularly those with increased baseline Src gene expression[10]. However, its efficacy as a single agent in colorectal cancer patient-derived tumor explants was modest[10]. In canine osteosarcoma, dasatinib suppressed cell viability and HGF-induced invasion and migration[11].
Signaling Pathways and Experimental Workflows
The mechanism of action of dasatinib involves the inhibition of key signaling pathways that drive cancer cell proliferation, survival, and metastasis.
Toxicity Profile in Animal Models
Preclinical toxicology studies have identified several potential adverse effects of dasatinib. In rats and monkeys, single doses resulted in gastrointestinal toxicities[5]. Cardiovascular findings in toxicology studies in monkeys included vascular and cardiac fibrosis, cardiac hypertrophy, and myocardial necrosis[5]. Dasatinib also has the potential to cause QT prolongation based on in vitro assays[5]. Furthermore, chronic dasatinib administration in rats was shown to cause pulmonary endothelial damage and predispose to pulmonary hypertension[4]. In dogs, dasatinib treatment has been associated with gastrointestinal upset, including inappetence and diarrhea[11].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are summaries of key experimental protocols.
In Vivo Efficacy Studies in Xenograft Models
-
Animal Models: Severe combined immunodeficient (SCID) mice are commonly used for establishing xenografts[2]. Patient-derived xenografts (PDX) are also utilized to better recapitulate human disease[3].
-
Tumor Implantation: Human cancer cell lines (e.g., K562 for CML) or patient-derived tumor cells are implanted subcutaneously or orthotopically into the mice[2][10].
-
Treatment: Dasatinib is typically administered orally via gavage[3][2]. Dosing regimens vary depending on the study, for example, 1.25 or 2.5 mg/kg once daily[2].
-
Efficacy Assessment: Tumor growth is monitored by measuring tumor volume over time. Tumor growth inhibition (TGI) is a key endpoint[10]. For hematologic malignancies, leukemic burden can be monitored by measuring the percentage of blast cells in peripheral blood[3].
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from animals at various time points after drug administration[3].
-
Drug Concentration Measurement: Plasma concentrations of dasatinib are determined using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time profiles[3].
Phosphoprotein Analysis (Pharmacodynamics)
-
Tissue Collection: Tumors or relevant tissues are collected from treated and control animals at specific time points[2].
-
Protein Extraction: Proteins are extracted from the tissue samples.
-
Western Blotting: Western blot analysis is used to determine the phosphorylation status of target proteins (e.g., phospho-BCR-ABL, phospho-CrkL, phospho-Src) using specific antibodies[2][12]. The levels of phosphorylated proteins are normalized to the total protein levels.
This guide provides a comprehensive overview of the preclinical evaluation of dasatinib in animal models. The data generated from these studies have been instrumental in understanding the drug's mechanism of action, defining its therapeutic potential, and predicting its clinical activity and toxicity profile.
References
- 1. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib induces lung vascular toxicity and predisposes to pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. vidiumah.com [vidiumah.com]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the efficacy of dasatinib, a Src/Abl inhibitor, in colorectal cancer cell lines and explant mouse model | PLOS One [journals.plos.org]
- 11. Dasatinib Modulates Invasive and Migratory Properties of Canine Osteosarcoma and has Therapeutic Potential in Affected Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
Dasatinib: In Vitro Experimental Protocols for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] It was initially developed as a second-generation treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and SRC family kinases (SFKs), thereby disrupting downstream signaling pathways that control cell proliferation, survival, and migration.[2][3] Dasatinib is unique in its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[1][2] Beyond its approved indications, the polypharmacology of dasatinib presents opportunities for its application in other solid tumors and diseases.[2]
These application notes provide detailed protocols for fundamental in vitro assays to evaluate the biological effects of dasatinib on cultured cells. The protocols cover the assessment of cell viability, kinase activity, cell migration, and apoptosis.
Data Presentation
Table 1: IC50 Values of Dasatinib in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | <1 |
| Ba/F3 p210 | Murine Pro-B cells expressing BCR-ABL | <1 |
| LAMA-84 | Chronic Myeloid Leukemia (CML) | 1-100 |
| KYO-1 | Chronic Myeloid Leukemia (CML) | 1-100 |
Table 2: IC50 Values of Dasatinib in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Lox-IMVI | Melanoma | 35.4 |
| HT144 | Melanoma | >1000 |
| Malme-3M | Melanoma | >1000 |
| Sk-Mel-28 | Melanoma | >1000 |
| Sk-Mel-5 | Melanoma | >1000 |
| MCF-7 | Breast Cancer (ER+) | 2100 |
| SK-BR-3 | Breast Cancer (HER2+) | 4000 |
| DU145 | Prostate Cancer | Not specified |
| U87 | Glioblastoma | Not specified |
Signaling Pathways and Experimental Workflow
Caption: Dasatinib inhibits key signaling pathways involved in cancer cell proliferation, survival, and migration.
Caption: General experimental workflow for evaluating the in vitro effects of dasatinib.
Experimental Protocols
Preparation of Dasatinib Stock Solution
A sterile stock solution of dasatinib should be prepared for in vitro experiments.
Materials:
-
Dasatinib powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[4]
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Sterile pipette tips
Procedure:
-
Allow the vial of dasatinib powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of dasatinib powder.
-
Dissolve the dasatinib powder in anhydrous DMSO to a stock concentration of 10 mM.[1] For example, to prepare a 10 mM stock solution from 10 mg of dasatinib (MW: 488.01 g/mol ), dissolve it in 2.05 mL of DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used if necessary.[4]
-
Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles.[5][6]
-
Store the stock solution at -20°C for up to 3 months.[6]
Note: The final DMSO concentration in the cell culture medium should be kept below 0.5% (ideally ≤0.1%) to avoid solvent toxicity.[4][5]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of dasatinib on the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dasatinib stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Dasatinib Treatment:
-
Prepare serial dilutions of the dasatinib stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[1]
-
Include a vehicle control with the same final concentration of DMSO as the highest dasatinib concentration.[1]
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of dasatinib or vehicle control to the respective wells.[1]
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1]
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the dasatinib concentration and determine the IC50 value using suitable software (e.g., GraphPad Prism).[1]
-
Protocol 2: In-Cell Kinase Activity Assay (Western Blot for Phospho-CrkL)
This protocol assesses the inhibitory effect of dasatinib on BCR-ABL kinase activity by measuring the phosphorylation of its downstream substrate, CrkL.[1]
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Complete cell culture medium
-
Dasatinib stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL (pY207) and anti-total CrkL[7][8]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of dasatinib or vehicle control for a specified time (e.g., 1-4 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total CrkL for loading control.[1]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the phospho-CrkL signal to the total CrkL signal.[1]
-
Compare the levels of phosphorylated CrkL in dasatinib-treated cells to the vehicle control to determine the extent of kinase inhibition.[1]
-
Protocol 3: Cell Migration Assay (Transwell Assay)
This protocol evaluates the effect of dasatinib on the migratory capacity of cancer cells.[1]
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)[1]
-
Dasatinib stock solution (10 mM in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates[1]
-
Cotton swabs
-
Fixation solution (e.g., methanol)[1]
-
Staining solution (e.g., 0.5% crystal violet)[1]
-
Microscope
Procedure:
-
Cell Preparation and Treatment:
-
Transwell Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).[1]
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[1]
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.[1]
-
Stain the fixed cells by immersing the inserts in crystal violet solution for 20 minutes.[1]
-
-
Data Acquisition and Analysis:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field and compare the treated groups to the vehicle control.
-
Protocol 4: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay identifies different stages of apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).[9]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)[9]
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with dasatinib or vehicle control for the desired duration.
-
Harvest both adherent and suspension cells, including the culture supernatant which may contain apoptotic bodies.[9]
-
Wash the cells with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[9]
-
Quantify the percentage of cells in each quadrant and compare the treated groups to the vehicle control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Determination of Optimal Dasatinib Concentration for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dasatinib (B193332) is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is primarily known for its efficacy against the BCR-ABL fusion protein and SRC family kinases (SFK), making it a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves binding to the ATP-binding site of target kinases, which blocks their catalytic activity and inhibits downstream signaling pathways crucial for cell proliferation, survival, and migration.[2] Beyond BCR-ABL and SFKs, dasatinib also inhibits other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][2][3]
The optimal concentration of dasatinib for in vitro experiments is highly dependent on the specific assay, cell type, and the biological question being addressed. This document provides a comprehensive guide to selecting appropriate dasatinib concentrations, summarizing key quantitative data from various studies and offering detailed protocols for common in vitro assays.
Data Presentation: Quantitative Summary of Dasatinib Activity
The efficacy of dasatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which varies significantly across different kinases and cell lines.
Table 1: In Vitro Kinase Inhibition Profile of Dasatinib
This table summarizes the IC50 values of dasatinib against its key molecular targets as determined by biochemical kinase assays.
| Target Kinase Family | Specific Kinase | IC50 (nM) | Reference |
| Abl Kinases | BCR-ABL | < 1 - 3 | [4][5] |
| c-ABL | < 1 | [5] | |
| Src Family Kinases (SFK) | Src | 0.5 - 7.1 | [3][6] |
| Lck | < 1 | [5] | |
| Lyn | < 1 | [5] | |
| Yes | < 1 | [5] | |
| Other Kinases | c-KIT | < 30 | [3] |
| PDGFRβ | < 30 | [3] | |
| FAK | 0.2 | [3] |
Table 2: Effective Dasatinib Concentrations in Cell-Based Assays
This table provides a range of effective concentrations and IC50 values for dasatinib in various cell-based assays, demonstrating its potent anti-proliferative and pro-apoptotic effects.
| Cell Line | Cancer Type | Assay Type | Concentration / IC50 | Duration | Reference |
| K562 | Chronic Myeloid Leukemia | Proliferation | < 1 nM | 72h | [1] |
| K562 | Chronic Myeloid Leukemia | Proliferation | 1.308 ng/mL (~2.68 nM) | Not Specified | [7] |
| T-Cells (Primary) | Normal | Proliferation | 2.8 nM | 120h | [8][9] |
| Mo7e-KitD816H | Acute Myeloid Leukemia | Growth Inhibition | 5 nM | 48h | [4] |
| ORL-48 | Oral Squamous Cell Carcinoma | Viability | ~50 nM | Not Specified | [10] |
| SY5Y | Neuroblastoma | Viability | 92 nM | 48h | [11] |
| CLL Primary Cells (del17p) | Chronic Lymphocytic Leukemia | Apoptosis | 100 nM | Not Specified | [12] |
| HT144 | Melanoma | Invasion/Migration | 25 nM | Not Specified | [3] |
| NCI-H1975 | Lung Cancer | Proliferation | 0.95 µM | 72h | [13] |
| NCI-H1650 | Lung Cancer | Proliferation | 3.64 µM | 72h | [13] |
| Breast Cancer Lines (Basal) | Breast Cancer | Growth Inhibition | 1 µM | Not Specified | [14] |
Signaling Pathway Inhibition by Dasatinib
Dasatinib exerts its effects by blocking key signaling nodes. The primary mechanism involves the inhibition of BCR-ABL and Src family kinases, which disrupts downstream pathways like Ras/MAPK (Erk) and PI3K/Akt, leading to reduced proliferation and induction of apoptosis.
Caption: Dasatinib inhibits BCR-ABL, Src, and other kinases, blocking key downstream pathways.
Experimental Protocols
Protocol 1: Cell Proliferation/Viability (MTT Assay)
This protocol determines the effect of dasatinib on cell proliferation using a colorimetric MTT assay.
Workflow Diagram: MTT Assay
Caption: Workflow for determining cell viability after dasatinib treatment using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Dasatinib (stock solution, e.g., 10 mM in DMSO)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[1]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
Dasatinib Preparation: Prepare serial dilutions of the dasatinib stock solution in complete medium to achieve the desired final concentrations (a common range is 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest dasatinib dose).[1]
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of dasatinib or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Kinase Inhibition (Western Blot)
This protocol assesses the inhibition of kinase phosphorylation (e.g., Src or its substrate CrkL) in cells treated with dasatinib.
Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining.
Materials:
-
Cell line of interest
-
Dasatinib
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of dasatinib for a specified period (e.g., 24-48 hours). [12][13]2. Harvest Cells: Collect both the supernatant (containing floating/apoptotic cells) and adherent cells (if applicable).
-
Washing: Wash the cells twice with cold PBS and centrifuge to pellet.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add fluorescently labeled Annexin V (e.g., 5 µL) and PI (e.g., 5 µL) to 100 µL of the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Optimization, and in‑Vitro Evaluation of Dasatinib‑Loaded Bilosomes Using Response Surface Methodology [jns.kashanu.ac.ir]
- 8. ashpublications.org [ashpublications.org]
- 9. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 14. Dasatinib, an orally active small molecule inhibitor of both the src and abl kinases, selectively inhibits growth of basal-type/"triple-negative" breast cancer cell lines growing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Dasatinib Target Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), primarily through its potent inhibition of the BCR-ABL fusion protein.[1][2] Beyond BCR-ABL, Dasatinib also effectively targets SRC family kinases (SFKs), c-KIT, platelet-derived growth factor receptor (PDGFR), and Ephrin receptors, making it a subject of intense research in various solid tumors and other hematological malignancies.[2][3][4][5]
Western blotting is an indispensable technique for elucidating the mechanism of action of Dasatinib by directly assessing the phosphorylation status of its kinase targets and downstream signaling proteins. A decrease in the phosphorylation of a specific kinase upon Dasatinib treatment provides direct evidence of target engagement and inhibition. These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of Dasatinib on the phosphorylation of its key targets.
Key Dasatinib Targets and Signaling Pathways
Dasatinib exerts its therapeutic effects by inhibiting the catalytic activity of several key oncogenic kinases. Understanding these pathways is crucial for interpreting Western blot data.
-
BCR-ABL Pathway: In CML, the constitutively active BCR-ABL kinase drives malignant transformation through the phosphorylation of numerous downstream substrates, including CRKL and STAT5.[6][7][8] Dasatinib potently inhibits BCR-ABL autophosphorylation, leading to the suppression of these downstream signals and inducing apoptosis in leukemic cells.[6][7]
-
SRC Family Kinases (SFKs): SFKs, such as SRC, LYN, and LCK, are involved in a multitude of cellular processes, including proliferation, survival, migration, and invasion.[3][9] Dasatinib's inhibition of SFK autophosphorylation (e.g., at Tyr416 for SRC) can block downstream signaling through molecules like FAK and p130CAS, thereby impeding cancer cell motility and survival.[3][10][11]
-
c-KIT and PDGFR Pathways: Mutations leading to the constitutive activation of c-KIT and PDGFR are oncogenic drivers in various cancers, including gastrointestinal stromal tumors and some leukemias. Dasatinib can inhibit the phosphorylation of these receptor tyrosine kinases, thereby blocking their downstream signaling cascades, which often involve the PI3K/AKT and MAPK/ERK pathways.[4][5][12]
Data Presentation: Quantitative Analysis of Dasatinib's Effect on Target Phosphorylation
The following table summarizes quantitative data from various studies, demonstrating the potent inhibitory effect of Dasatinib on the phosphorylation of its targets.
| Target Protein | Phosphorylation Site | Cell Line / System | Dasatinib Concentration | % Inhibition of Phosphorylation | Reference |
| BCR-ABL | Autophosphorylation | 8093 (Bcr/Abl-positive ALL) | ~5 nM | Elimination of visible phosphotyrosine | [6] |
| SRC | Tyr416 | THP-1 (AML) | 10 nM | Significant Inhibition | [12] |
| SRC | Tyr416 | A2058 (Melanoma) | 300 nM | Complete Abolishment | [3] |
| c-KIT | Autophosphorylation | Mo7e-KitD816H | ~1000 nM | Significant Inhibition | [12] |
| PDGFRβ | Autophosphorylation | hMSC-TERT | 100 nM | Significant Inhibition | [5] |
| CRKL | Tyr207 | K562 (CML) | Varies | Dose-dependent decrease | [13] |
| STAT5 | Autophosphorylation | 8093 (Bcr/Abl-positive ALL) | 0.25 nM | ~50% reduction | [6] |
| FAK | Tyr576/577 | A2058 (Melanoma) | 300 nM | Complete Abolishment | [3] |
| p130CAS | Tyr410 | SAS (Tongue Squamous Cell Carcinoma) | 100 nM | Almost complete inhibition | [14] |
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to assess the inhibition of target phosphorylation by Dasatinib.
Cell Culture and Dasatinib Treatment
-
Cell Seeding: Seed the appropriate cancer cell line (e.g., K562 for BCR-ABL, A2058 for SRC) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Attachment: Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator to allow for attachment and recovery.
-
Dasatinib Preparation: Prepare a stock solution of Dasatinib (e.g., 10 mM in DMSO).[15] From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[15] Include a vehicle control (DMSO at the same final concentration as the highest Dasatinib dose).
-
Treatment: Remove the medium from the cells and add the medium containing the various concentrations of Dasatinib or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period. This can range from a short duration (e.g., 30 minutes to 4 hours) to longer periods (e.g., 24 to 72 hours), depending on the specific target and experimental goals.[3][6][12]
Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[12]
-
Cell Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Gel Electrophoresis: Separate the denatured proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 [TBST]) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-SRC Tyr416) overnight at 4°C with gentle agitation.[12][15] Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[15]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the target protein or a housekeeping protein like β-actin or GAPDH.[6][15]
Data Analysis
-
Densitometry: Quantify the band intensities using densitometry software.
-
Normalization: Normalize the intensity of the phosphorylated protein band to the intensity of the total protein band or the housekeeping protein band.
-
Comparison: Compare the normalized phosphorylation levels in the Dasatinib-treated samples to the vehicle-treated control to determine the extent of inhibition.
Mandatory Visualizations
Signaling Pathways
Caption: Dasatinib inhibits key oncogenic signaling pathways.
Experimental Workflow
Caption: Workflow for Western blot analysis of Dasatinib's effects.
References
- 1. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing Dasatinib-Resistant Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dasatinib (B193332) is a potent oral tyrosine kinase inhibitor (TKI) that targets multiple kinases, including BCR-ABL and the Src family kinases.[1][2] It is a crucial therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] However, the development of drug resistance remains a significant clinical hurdle, leading to treatment failure.[3] The establishment of dasatinib-resistant cancer cell lines in vitro is a fundamental and indispensable tool for elucidating the molecular mechanisms of resistance and for the development of novel therapeutic strategies to overcome it.[3]
These application notes provide detailed protocols for generating and characterizing dasatinib-resistant cell lines, summarize key quantitative data, and visualize the experimental workflow and relevant signaling pathways.
Data Presentation: Dasatinib IC50 Values in Sensitive vs. Resistant Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, with lower values indicating greater sensitivity.[2] The development of resistance is characterized by a significant increase in the IC50 value.
Table 1: Dasatinib IC50 Values in Hematological Malignancy Cell Lines
| Cell Line | Parental IC50 | Resistant IC50 | Fold Increase | Reference |
| K562 (CML) | 1 nmol/L | 25 µmol/L | 25,000 | [1] |
| TF-1 BCR/ABL | 0.75 nmol/L | 15 µmol/L | 20,000 | [1] |
| K562 (CML) | 4.6 nM | - | - | [4] |
| KU812 (CML) | - | - | - | [5] |
| KCL22 (CML) | - | - | - | [5] |
Table 2: Dasatinib IC50 Values in Solid Tumor Cell Lines
| Cell Line | Parental IC50 | Resistant IC50 | Fold Increase | Reference |
| HCC-366 (Lung SqCC) | 140 nM | 15.4 µM | ~110 | [6] |
| NCI-H2286 (Lung SqCC) | 140 nM | 4.5 µM | ~32 | [6] |
Experimental Protocols
Two primary methods are commonly employed to establish drug-resistant cell lines: the continuous escalating-dose method and the intermittent high-dose pulse selection method.[3]
Protocol 1: Continuous Escalating-Dose Method
This is the more prevalent approach, mimicking the gradual development of clinical resistance.[3]
1. Initial IC50 Determination:
-
Culture the parental, dasatinib-sensitive cell line (e.g., K562) in complete medium (e.g., RPMI-1640 with 10% FBS).[7]
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of dasatinib in complete medium and treat the cells for 48-72 hours.[3]
-
Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value of the parental cell line.[3][8]
2. Induction of Resistance:
-
Begin by culturing the parental cells in a T25 flask with a low concentration of dasatinib (e.g., IC10 or IC20).[3]
-
Monitor the cells for signs of recovery and proliferation. When the cells are growing steadily and reach 70-80% confluency, passage them into a new flask with the same drug concentration.[3]
-
Once the cells have adapted to the current drug concentration (typically after 2-3 passages with stable growth), double the concentration of dasatinib.[3][9]
-
Repeat this dose escalation process over several weeks to months.[9][10]
3. Confirmation and Maintenance of Resistance:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the progression of resistance.[3]
-
A significant increase in the IC50 value (e.g., >10-fold) compared to the parental line indicates the development of resistance.[3]
-
Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant concentration of dasatinib to preserve the resistant phenotype.[3][9]
4. (Optional) Clonal Selection:
-
To obtain a homogenous resistant population, single-cell cloning can be performed by limiting dilution or cell sorting.[3]
Protocol 2: Intermittent High-Dose Pulse Selection Method
This method is designed to mimic clinical intermittent dosing schedules.[3]
1. Initial IC50 Determination:
-
Follow the same procedure as described in Protocol 1 to determine the IC50 of the parental cell line.[3]
2. Pulse Treatment and Recovery:
-
Seed the parental cells in a T25 flask and allow them to adhere.[3]
-
Treat the cells with a high concentration of dasatinib (typically around the IC50) for a short period (e.g., 4-6 hours).[3][8]
-
After the pulse treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.[3]
-
Allow the surviving cells to grow and reach 70-80% confluency. This may take several passages.[3]
3. Repetitive Cycles and Resistance Confirmation:
-
Repeat the pulse treatment and recovery cycle approximately 6-10 times.[3]
-
After several cycles, perform a cell viability assay to determine the new IC50 of the treated cell population. A significant increase in the IC50 value indicates the development of resistance.[3]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for establishing dasatinib-resistant cell lines.
Signaling Pathways in Dasatinib Resistance
Dasatinib resistance can be mediated by both BCR-ABL-dependent and BCR-ABL-independent mechanisms.
BCR-ABL Dependent Resistance:
Caption: BCR-ABL dependent dasatinib resistance mechanism.
BCR-ABL Independent Resistance (Bypass Pathways):
Caption: BCR-ABL independent dasatinib resistance mechanisms.
Characterization of Resistant Cell Lines
Once a resistant cell line is established, it is crucial to characterize the underlying mechanisms of resistance.
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in signaling pathways such as BCR-ABL, Src, PI3K/AKT, and MAPK/ERK.[7][11][12]
-
Gene Sequencing: To identify mutations in the target kinase domain (e.g., BCR-ABL) or other relevant genes (e.g., DDR2).[6][13]
-
Apoptosis Assays: To assess the differential response to dasatinib-induced apoptosis between sensitive and resistant cells using methods like Annexin V/PI staining.[2]
-
Cell Migration Assays: To determine the effect of resistance on the migratory potential of the cells.[7]
By following these protocols and characterization methods, researchers can effectively establish and utilize dasatinib-resistant cell lines as powerful tools to investigate drug resistance and develop next-generation therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acquired resistance to dasatinib in lung cancer cell lines conferred by DDR2 gatekeeper mutation and NF1 loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-omic profiling of tyrosine kinase inhibitor-resistant K562 cells suggests metabolic reprogramming to promote cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Navigating Dasatinib in Research: A Technical Support Guide to Minimizing Off-Target Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Dasatinib (B193332) in experimental settings. This guide offers troubleshooting advice and frequently asked questions (FAQs) to mitigate and understand the off-target effects of this potent multi-targeted kinase inhibitor, ensuring the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and key off-targets of Dasatinib?
A1: Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases (SFKs), including SRC, LCK, LYN, and YES, which are its primary therapeutic targets.[1] However, due to its multi-kinase inhibitory nature, it also significantly inhibits other kinases, which are considered off-targets. Key off-targets include c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin receptors.[1] This broad activity profile necessitates careful experimental design to isolate on-target effects.
Q2: I'm observing unexpected toxicity or phenotypic changes in my cell line that doesn't express the primary target (e.g., BCR-ABL). What is the likely cause?
A2: This is a common observation and is likely due to Dasatinib's off-target activity. Many cell types express SRC family kinases, which are crucial for various cellular processes like proliferation and survival.[2] Inhibition of these, or other kinases like c-KIT and PDGFRβ, can lead to unexpected cellular responses even at low nanomolar concentrations.[1] It is crucial to characterize the expression profile of key off-target kinases in your experimental model.
Q3: How can I experimentally differentiate between on-target and off-target effects of Dasatinib?
A3: Distinguishing between on- and off-target effects is critical for data interpretation. Here are several strategies:
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by Dasatinib with that of another inhibitor targeting the same primary on-target but possessing a different chemical structure and off-target profile.[1]
-
Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype of the genetic knockdown mirrors the effect of Dasatinib, it is more likely an on-target effect.
-
Rescue Experiments: If possible, attempt to rescue the observed phenotype by expressing a drug-resistant mutant of the primary target. If the phenotype persists, it is likely due to off-target inhibition.
Q4: How should I select the optimal concentration of Dasatinib for my experiments to maximize on-target specificity?
A4: The key is to use the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement. A crucial first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line or system. Dasatinib typically inhibits its primary targets in the low nanomolar range, while significant off-target inhibition often requires higher concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values for cell viability assays. | Inconsistent cell seeding density, high passage number of cell line leading to genetic drift, or issues with compound solubility. | Standardize cell seeding density. Use low-passage, authenticated cell lines. Ensure Dasatinib is fully dissolved in DMSO before further dilution.[1] |
| Unexpected phenotype inconsistent with known function of the primary target. | Strong indication of an off-target effect. | Verify target engagement using a method like Western blot for a downstream substrate.[3] Compare with a structurally unrelated inhibitor and consider genetic controls. |
| Dasatinib treatment shows reduced efficacy or resistance. | Pre-existing or acquired mutations in the target kinase (e.g., T315I in BCR-ABL), or activation of bypass signaling pathways. | Sequence the target kinase to check for mutations. Investigate alternative signaling pathways using phosphoproteomics or Western blotting for key signaling nodes. |
| Difficulty replicating results from a previous experiment. | Variation in experimental conditions (incubation time, solvent concentration), or degradation of the Dasatinib stock solution. | Strictly adhere to a standardized protocol. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%). Store Dasatinib stock solutions properly at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Need to reverse Dasatinib's effects in a time-course experiment. | Residual Dasatinib in the culture medium or within the cells after removal of the drug-containing medium. | Perform a thorough washout procedure. A common method involves washing the cells three times with warm, drug-free culture medium over a 30-minute period.[4] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of Dasatinib against its primary on-targets and a selection of key off-target kinases. These values (IC50 or Kd) are crucial for designing experiments with maximal specificity. Use concentrations that are potent for your target of interest but significantly lower than those affecting known off-targets.
| Target Class | Kinase | Inhibition Value (nM) | Parameter |
| On-Target | ABL1 | 0.6 - 11 | IC50 |
| SRC | <1 | IC50 | |
| LCK | 1.1 | IC50 | |
| YES | 0.4 | IC50 | |
| FYN | 0.2 | IC50 | |
| Off-Target | c-KIT | 12 | IC50 |
| PDGFRβ | 28 | IC50 | |
| EPHA2 | 16 | IC50 | |
| DDR1 | 30 | Kd | |
| BTK | 6.0 | IC50 | |
| TEC | 8.0 | IC50 | |
| p38α | 30 | IC50 |
Note: IC50 and Kd values can vary depending on the assay conditions. The data presented here is for comparative purposes and is compiled from multiple sources.
Experimental Protocols
Dose-Response Assay for Cell Viability (MTT Assay)
This protocol outlines a method to determine the concentration of Dasatinib that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dasatinib
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Dasatinib Preparation and Treatment: Prepare a 10 mM stock solution of Dasatinib in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest Dasatinib concentration).
-
Treatment: After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of Dasatinib or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Western Blot for Phospho-Protein Analysis (p-SRC)
This protocol is for assessing the inhibition of a target kinase by analyzing the phosphorylation status of a downstream substrate, for example, the autophosphorylation of SRC at Tyr416.
Materials:
-
Cell line of interest
-
Dasatinib
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-SRC (Tyr416) and anti-total-SRC)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of Dasatinib for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-SRC) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total SRC).
In Vitro Kinase Assay (Competitive Binding Assay)
This protocol provides a general workflow for determining the IC50 of Dasatinib against a purified kinase using a competitive binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay.[5][6]
Materials:
-
Purified kinase of interest
-
Kinase buffer
-
Dasatinib
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Dasatinib in kinase buffer. Prepare a mixture of the kinase and the Europium-labeled antibody in kinase buffer.
-
Assay Setup: In a 384-well plate, add the Dasatinib dilutions or vehicle control.
-
Kinase/Antibody Addition: Add the kinase/antibody mixture to all wells.
-
Tracer Addition and Incubation: Add the kinase tracer to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the Dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways Affected by Dasatinib
Caption: Key signaling pathways inhibited by Dasatinib's on- and off-target activities.
Experimental Workflow for Minimizing Off-Target Effects
Caption: A workflow for designing experiments to minimize and control for Dasatinib's off-target effects.
Troubleshooting Logic for Unexpected Phenotypes
Caption: A decision tree to guide the troubleshooting of unexpected experimental outcomes with Dasatinib.
References
troubleshooting dasatinib insolubility in aqueous buffers
Welcome to the technical support center for dasatinib (B193332). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of dasatinib in experimental settings, with a specific focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with dasatinib in aqueous buffers.
Q1: Why is my dasatinib precipitating after I dilute my DMSO stock solution into aqueous buffer (e.g., PBS, cell culture media)?
A1: This is a common issue due to the physicochemical properties of dasatinib. Dasatinib is a Biopharmaceutical Classification System (BCS) Class II compound, which means it has low aqueous solubility and high permeability.[1][2] When a concentrated DMSO stock is diluted into an aqueous medium, the local concentration of dasatinib can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[3] The final concentration of DMSO in your aqueous solution is often too low to maintain the solubility of this hydrophobic compound.[3][4]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of dasatinib in your aqueous buffer.
-
Stepwise Dilution: Instead of a single large dilution, try diluting the stock solution in multiple smaller steps.
-
Rapid Mixing: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously.[4] This helps to disperse the compound quickly, preventing localized supersaturation.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always run a vehicle control to account for any solvent effects on your cells.[4]
Q2: How does pH affect the solubility of dasatinib?
A2: Dasatinib's aqueous solubility is highly dependent on pH.[1][2][5] It is a basic compound that is significantly more soluble in acidic conditions (low pH) and becomes practically insoluble in neutral to alkaline conditions (pH > 4.0).[2][5][6] This is because the molecule's basic nitrogen atoms become protonated at low pH, increasing its polarity and interaction with water.[5]
-
At pH ~1, solubility is very high (~49.6 mg/mL).[5]
-
The solubility dramatically decreases as the pH rises above 4.0.[6]
-
At pH 6.8 and above, solubility is extremely low (<0.001 mg/mL).[6]
Therefore, attempting to dissolve dasatinib directly in neutral buffers like PBS (pH 7.2-7.4) will be unsuccessful.
Q3: What is the best solvent to prepare a stock solution of dasatinib?
A3: Anhydrous (water-free) organic solvents are recommended for preparing high-concentration stock solutions.
-
Dimethyl sulfoxide (B87167) (DMSO): Dasatinib is soluble in DMSO at concentrations up to approximately 14.3 mg/mL.[7][8]
-
Dimethylformamide (DMF): Dasatinib shows even higher solubility in DMF, at approximately 25 mg/mL.[7][8]
For most in vitro applications, preparing a 10 mM stock solution in high-purity, anhydrous DMSO is a standard and reliable practice.[9][10]
Q4: Can I heat or sonicate my solution to help dissolve dasatinib?
A4: Yes, gentle warming and sonication can be used to aid the dissolution of dasatinib in an organic solvent like DMSO.
-
Warming: Gently warm the solution in a 37°C water bath. Avoid excessive or prolonged heating, as it may risk degrading the compound.[9]
-
Sonication: Sonicating the vial for 5-10 minutes in a water bath sonicator can effectively break up small particles and facilitate complete dissolution.[2]
If the compound precipitates out of a stock solution stored in the freezer, these methods can also be used to redissolve it. If the precipitate does not redissolve, the solution may be supersaturated or contaminated, and it is best to prepare a fresh stock.[4]
Q5: How should I store my dasatinib solutions?
A5: Proper storage is critical to maintain the compound's integrity.
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (≥4 years).[7]
-
Stock Solutions (in DMSO/DMF): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][9][11] Store these aliquots desiccated and protected from light at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[9][11]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of dasatinib for more than one day due to its low stability and tendency to precipitate.[7][8] Prepare fresh dilutions for each experiment.
Data Presentation: Solubility
The following tables summarize the solubility of dasatinib in various solvents and conditions.
Table 1: Solubility in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM)¹ | Notes |
|---|---|---|---|
| DMSO | ~14.3 | ~29.3 | Recommended for stock solutions.[7][8] |
| DMF | ~25 | ~51.2 | Higher solubility than DMSO.[7][8] |
| Ethanol | ~3.4 | ~7.0 | Lower solubility than DMSO/DMF.[1] |
¹ Calculated based on a molecular weight of 488.0 g/mol .
Table 2: pH-Dependent Aqueous Solubility
| pH | Buffer/Solvent | Solubility (mg/mL) | Molar Equivalent (µM)¹ | Reference |
|---|---|---|---|---|
| ~1.0 | Aqueous | 49.6 | 101,639 | [5] |
| 2.6 | Aqueous | 18.4 | 37,705 | [6] |
| 3.64 | Aqueous | 3.62 | 7,418 | [5] |
| 4.28 | Aqueous | 0.205 | 420 | [5][6] |
| 6.8 | Phosphate Buffer | < 0.001 | < 2.05 | [6] |
| 6.99 | Aqueous | < 0.001 | < 2.05 | [5][6] |
¹ Calculated based on a molecular weight of 488.0 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Dasatinib Stock Solution in DMSO
Materials:
-
Dasatinib powder (MW: 488.0 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile, filter-equipped pipette tips
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-equilibration: Allow the vial of dasatinib powder to warm to room temperature for 15-20 minutes before opening to prevent moisture condensation.[9]
-
Calculation: Calculate the mass of dasatinib required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 488.0 g/mol * 1000 mg/g = 4.88 mg
-
-
Weighing: Carefully weigh 4.88 mg of dasatinib powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear and homogenous. Gentle warming to 37°C can also be applied.[9]
-
Aliquoting & Storage: To avoid freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL). Store aliquots at -80°C, protected from light.[9][11]
Protocol 2: Diluting DMSO Stock into Aqueous Buffer for Cell-Based Assays
Objective: To prepare a 100 nM working solution of dasatinib in cell culture media from a 10 mM DMSO stock, minimizing precipitation.
Procedure:
-
Prepare Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, dilute the 10 mM DMSO stock 1:100 in DMSO to create a 100 µM intermediate stock. This reduces the volume of concentrated stock added directly to the media.
-
-
Prepare Final Working Solution:
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube. For 10 mL of a 100 nM solution, you will need 10 mL of media.
-
Calculate the volume of stock to add. Using the 100 µM intermediate stock: V1 = (C2 * V2) / C1 = (100 nM * 10 mL) / 100,000 nM = 0.01 mL = 10 µL .
-
While gently vortexing the tube of cell culture medium, add the 10 µL of the 100 µM stock solution dropwise. This rapid mixing is crucial.
-
-
Final Check: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). In this example, 10 µL in 10 mL results in a final DMSO concentration of 0.1%.
-
Application: Use the freshly prepared working solution immediately for your experiment.
Visualizations: Workflows and Pathways
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting dasatinib insolubility issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Dasatinib | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Dasatinib Resistance in Leukemia Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering dasatinib (B193332) resistance in leukemia cell line experiments.
Troubleshooting Guides
Issue 1: Reduced Cell Death Observed After Dasatinib Treatment
Your leukemia cell line, previously sensitive to dasatinib, is now showing reduced apoptosis or decreased growth inhibition after treatment.
Possible Causes and Troubleshooting Steps:
-
BCR-ABL Kinase Domain Mutations:
-
Question: Could my cells have acquired a mutation in the BCR-ABL kinase domain?
-
Troubleshooting:
-
Sequence the BCR-ABL kinase domain to identify potential mutations. The T315I mutation is a common cause of resistance to dasatinib.[1][2][3] Other mutations at residues F317 and V299 have also been associated with dasatinib resistance.[1][3]
-
If a T315I mutation is confirmed, consider switching to a third-generation TKI like ponatinib, which has shown efficacy against this mutation.[1]
-
For other mutations, consult literature to determine the sensitivity profile to other second-generation TKIs like nilotinib (B1678881) or bosutinib.[1][4][5]
-
-
-
Activation of Alternative Signaling Pathways:
-
Question: Are other pro-survival pathways compensating for BCR-ABL inhibition?
-
Troubleshooting:
-
Perform western blot analysis to assess the phosphorylation status of key proteins in alternative signaling pathways, such as:
-
PI3K/AKT/mTOR pathway: Check for increased p-AKT, p-mTOR, and p-p70S6K.[1][6]
-
MAPK/ERK pathway: Look for elevated p-MEK and p-ERK.[7][8] Overexpression of MOS and TPL2 can lead to ERK1/2 activation.[8]
-
JAK/STAT pathway: Examine the levels of p-JAK2 and p-STAT5.[9]
-
Src Family Kinases: Assess the activation of Lyn and Lck.[7]
-
-
Consider combination therapy with inhibitors targeting these activated pathways. For example, use a MEK inhibitor like trametinib (B1684009) if the MAPK/ERK pathway is activated.[8]
-
-
-
BCR-ABL Independent Resistance:
-
Question: Is it possible that the resistance is not directly related to BCR-ABL?
-
Troubleshooting:
-
Confirm that dasatinib is still effectively inhibiting BCR-ABL phosphorylation via western blot. If p-BCR-ABL levels are low despite cell survival, this points towards a BCR-ABL independent mechanism.[1]
-
Investigate the role of the tumor microenvironment. Co-culturing with stromal cells can provide protective signals.[10][11] Consider performing experiments with and without stromal support to assess its contribution.
-
-
Experimental Workflow for Investigating Reduced Dasatinib Efficacy
Caption: Troubleshooting workflow for reduced dasatinib efficacy.
Issue 2: Inconsistent IC50 Values for Dasatinib
You are observing variability in the half-maximal inhibitory concentration (IC50) of dasatinib in your cell line across different experiments.
Possible Causes and Troubleshooting Steps:
-
Cell Culture Conditions:
-
Question: Could variations in my cell culture technique be affecting the results?
-
Troubleshooting:
-
Cell Density: Ensure that cells are seeded at a consistent density for each experiment.
-
Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to genetic drift and altered drug sensitivity.
-
Serum Concentration: Fluctuations in serum concentration can affect cell growth and drug response. Use a consistent batch and concentration of fetal bovine serum (FBS).
-
-
-
Drug Stability and Preparation:
-
Question: Is the dasatinib stock solution stable and correctly prepared?
-
Troubleshooting:
-
Prepare fresh dilutions of dasatinib from a frozen stock for each experiment.
-
Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Verify the concentration of the stock solution.
-
-
-
Assay Parameters:
-
Question: Are the parameters of my cell viability assay consistent?
-
Troubleshooting:
-
Incubation Time: Use a consistent incubation time for drug treatment.
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) can yield slightly different results. Use the same assay for all comparative experiments.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of dasatinib resistance in leukemia cell lines?
A1: Dasatinib resistance can be broadly categorized into two types:
-
BCR-ABL Dependent Resistance: This is often due to point mutations in the BCR-ABL kinase domain that prevent dasatinib from binding effectively. The most notable is the T315I "gatekeeper" mutation, which confers resistance to both imatinib (B729) and dasatinib.[1][2] Other mutations, such as F317L and V299L, are also implicated.[1][3]
-
BCR-ABL Independent Resistance: In this scenario, cancer cells survive despite effective BCR-ABL inhibition by activating alternative pro-survival signaling pathways.[1] Common pathways include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[1][6][8] The tumor microenvironment, particularly stromal cells, can also provide protective signals that contribute to resistance.[10][11]
Q2: My dasatinib-resistant cells do not have the T315I mutation. What other mechanisms could be at play?
A2: Besides the T315I mutation, several other factors could be contributing to resistance:
-
Other BCR-ABL Mutations: Mutations at other sites, such as F317 and V299, can reduce dasatinib sensitivity.[1][3]
-
Activation of Src Family Kinases: Increased activation of Src family kinases like Lyn and Lck has been observed in dasatinib-resistant cells.[7]
-
Upregulation of Alternative Pathways: As mentioned above, the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways are common culprits.[1][6][8]
-
Paracrine Signaling: In a mixed population, mutated cells can secrete cytokines like IL-3, which can protect non-mutated cells from dasatinib.[9]
-
Decreased BCR-ABL Expression: In some instances, resistant cells have shown reduced protein levels of BCR-ABL.[7]
Q3: What are some effective combination therapies to overcome dasatinib resistance?
A3: Combination therapy is a promising strategy. The choice of the second agent depends on the specific resistance mechanism:
-
For MAPK/ERK Pathway Activation: Combine dasatinib with a MEK inhibitor (e.g., trametinib).[8]
-
For JAK/STAT Pathway Activation: A JAK2 inhibitor can be effective in eliminating both mutated and non-mutated cells in a co-culture system.[9]
-
For Microenvironment-Mediated Resistance: If stromal support is a factor, a CXCR4 inhibitor like AMD3100 can enhance dasatinib-induced cell death.[10][11]
-
For PI3K/AKT/mTOR Pathway Activation: The addition of an mTOR inhibitor (e.g., rapamycin) can increase apoptosis.[12]
-
Combining TKIs: In some cases, a combination of low-dose dasatinib and imatinib or nilotinib has shown synergistic effects.[13]
Signaling Pathways Implicated in Dasatinib Resistance
Caption: Key signaling pathways in dasatinib resistance.
Data Presentation
Table 1: IC50 Values of Dasatinib and Imatinib in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| TF-1 BCR/ABL | Dasatinib | 0.75 nM | 15 µM | 20,000x | [7] |
| K562 | Dasatinib | 1 nM | 25 µM | 25,000x | [7] |
| TF-1 BCR/ABL | Imatinib | 500 nM | >10 µM | >20x | [7] |
| K562 | Imatinib | 750 nM | >10 µM | >13.3x | [7] |
Table 2: Efficacy of Dasatinib in CML Patients with Imatinib Resistance Based on BCR-ABL Mutation Status
| BCR-ABL Mutation Status | Major Cytogenetic Response (MCyR) | Complete Cytogenetic Response (CCyR) | Reference |
| Mutation Present | 55% | 43% | [3] |
| No Mutation | 58% | 47% | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, add 100 µL of medium containing dasatinib at various concentrations (typically ranging from 0.1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat cells with dasatinib or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT, p-ERK) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]
- 3. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel treatment strategies for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. BCR-ABL mutants spread resistance to non-mutated cells through a paracrine mechanism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The combination therapy of imatinib and dasatinib achieves long-term molecular response in two imatinib-resistant and dasatinibintolerant patients with advanced chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results in Dasatinib Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with dasatinib (B193332). By understanding the potential sources of variability, researchers can enhance the reproducibility and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in dasatinib experiments?
Inconsistent results in dasatinib experiments can stem from several factors, including:
-
Compound Stability and Solubility: Dasatinib has pH-dependent solubility and can degrade under certain conditions, affecting its effective concentration.[1][2]
-
Cell Line Integrity: Mycoplasma contamination, high passage numbers, and genetic drift in cell lines can alter their response to dasatinib.[1][3]
-
Off-Target Effects: Dasatinib is a multi-kinase inhibitor, and its effects on kinases other than the primary target can lead to unexpected phenotypes, especially at higher concentrations.[4][5]
-
Experimental Conditions: Variations in cell seeding density, incubation times, and serum concentrations can all contribute to inconsistent findings.[1][3]
-
Mechanisms of Resistance: Both BCR-ABL dependent (e.g., T315I mutation) and independent (e.g., activation of bypass signaling pathways) resistance mechanisms can lead to reduced efficacy.[3][6][7]
Q2: Why am I observing high variability in IC50 values for cell viability assays?
High variability in IC50 values from cell viability assays (e.g., MTT, CellTiter-Glo) is a common issue. Potential causes include:
-
Inconsistent Cell Seeding Density: Overly confluent or sparse cell cultures will respond differently to the drug.[3]
-
Cell Line Instability: Use low-passage number cells and perform regular cell line authentication to ensure consistency.[3]
-
Dasatinib Precipitation: Ensure dasatinib is fully dissolved in DMSO before diluting in aqueous media and visually inspect for any precipitate.[1][3] Dasatinib is sparingly soluble in aqueous buffers.[8]
-
Variable Incubation Times: Strictly adhere to the planned incubation time for all experiments.[1][3]
Q3: My in vivo study shows inconsistent tumor growth inhibition with dasatinib. What could be the reason?
Inconsistent results in animal studies can be influenced by:
-
Drug Formulation and Administration: Ensure consistent formulation and accurate dosing for all animals.
-
Tumor Heterogeneity: Variation in the initial tumor size and heterogeneity of the xenograft or syngeneic model can lead to different growth rates.
-
Host Immune Response: Dasatinib can modulate the immune system, and differences in the immune response among individual animals can affect tumor growth.[9][10]
-
Pharmacokinetics and Bioavailability: Inter-individual and inter-occasion variability in dasatinib absorption and metabolism can lead to different exposure levels.[11]
Q4: I'm observing paradoxical activation of a signaling pathway after dasatinib treatment. Is this expected?
Yes, paradoxical activation of signaling pathways can occur.[7] This can be due to:
-
Feedback Loops: Inhibition of a target kinase can sometimes relieve a negative feedback loop, leading to the activation of an alternative pathway.
-
Off-Target Effects: Dasatinib might inhibit a kinase that normally suppresses another pathway.
-
Resistance Mechanisms: In some cases, cells can adapt to dasatinib by upregulating compensatory signaling pathways.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
This guide helps troubleshoot variable results in common cell viability assays like MTT or CellTiter-Glo.
| Potential Cause | Recommended Action |
| Compound Instability | Prepare fresh dasatinib stock solutions regularly. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. Protect from light.[1][2] |
| Inconsistent Cell Number | Standardize cell seeding density. Ensure even cell distribution in multi-well plates. |
| Cell Line Authenticity | Use low passage number cells. Perform regular cell line authentication to check for cross-contamination and genetic drift.[1] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. |
| Variable Incubation Time | Use a precise timer and process plates consistently. |
| Assay Interference | Be aware that dasatinib's metabolic effects can interfere with assays like MTT by altering cellular redox potential.[14] Consider using a non-metabolic assay for validation. |
Issue 2: Unexpected Results in Western Blotting for Phospho-Proteins
This guide addresses common issues when analyzing protein phosphorylation levels after dasatinib treatment.
| Potential Cause | Recommended Action |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains adequate concentrations of phosphatase and protease inhibitors.[1] |
| Unequal Protein Loading | Perform accurate protein quantification (e.g., BCA assay) and use a reliable loading control (e.g., GAPDH, β-actin).[1] |
| Poor Antibody Performance | Validate primary and secondary antibodies for specificity and sensitivity. Use appropriate positive and negative controls. |
| Compound Degradation | Prepare fresh dasatinib solutions for each experiment. |
| Transient Phosphorylation | Perform a time-course experiment to identify the optimal time point for observing changes in phosphorylation. |
Issue 3: Discrepancy Between In Vitro and In Vivo Efficacy
This guide provides steps to investigate why potent in vitro activity may not translate to in vivo models.
| Potential Cause | Recommended Action |
| Poor Bioavailability | Investigate the pharmacokinetic properties of dasatinib in your animal model. |
| Tumor Microenvironment | The tumor microenvironment can provide protective signals to cancer cells, reducing drug efficacy.[15] Consider co-culture experiments to model these interactions. |
| Development of Resistance | Analyze tumors from treated animals for the emergence of resistance mutations or activation of bypass pathways.[6][16] |
| Off-Target Effects on Host | Dasatinib's off-target effects on the host's physiological systems could impact tumor growth indirectly.[17] |
Data Presentation
Table 1: Dasatinib IC50 Values for On-Target and Key Off-Target Kinases
This table summarizes the half-maximal inhibitory concentration (IC50) values of dasatinib against its primary targets and major off-target kinases. Using concentrations that effectively inhibit the desired target while minimizing effects on off-targets is crucial for specificity.
| Kinase | IC50 (nM) | Kinase Family |
| BCR-ABL | <1 | Tyrosine Kinase |
| SRC | 0.5 | Tyrosine Kinase |
| LCK | 0.4 | Tyrosine Kinase |
| c-KIT | 1-5 | Tyrosine Kinase |
| PDGFRβ | 1-5 | Tyrosine Kinase |
| EPHA2 | ~15 | Tyrosine Kinase |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.[4][5][8][18]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of dasatinib on the viability of adherent cell lines.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of dasatinib in culture medium. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a DMSO-only vehicle control.[19]
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of dasatinib.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3][14]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
Protocol 2: Western Blotting for Phospho-Kinase Analysis
This protocol details the steps for analyzing the phosphorylation status of kinases following dasatinib treatment.
-
Cell Treatment: Seed cells and treat with the desired concentrations of dasatinib for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the kinase or a loading control.[15]
Mandatory Visualizations
Caption: Key signaling pathways inhibited by dasatinib.
Caption: A logical workflow for troubleshooting inconsistent dasatinib results.
Caption: A generalized experimental workflow for dasatinib studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Dasatinib Changes Immune Cell Profiles Concomitant with Reduced Tumor Growth in Several Murine Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of characterizing determinants of variability in exposure: application to dasatinib in subjects with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dasatinib Stimulates Its Own Mechanism of Resistance by Activating a CRTC3/MITF/Bcl-2 Pathway in Melanoma with Mutant or Amplified c-Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Dasatinib's Impact on Non-Target Kinases
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on understanding and mitigating the off-target effects of dasatinib (B193332) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is dasatinib and what are its primary molecular targets?
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] Its primary therapeutic targets are the BCR-ABL fusion protein, which is the hallmark of chronic myeloid leukemia (CML), and the SRC family of kinases (SFKs), including SRC, LCK, LYN, and YES.[2][3]
Q2: What are the known off-target kinases of dasatinib?
Dasatinib's inhibitory activity extends beyond BCR-ABL and SFKs to a range of other kinases. This "polypharmacology" contributes to both its therapeutic efficacy in certain contexts and its potential for off-target effects.[2] Key off-target kinases that are potently inhibited by dasatinib include c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin A receptor kinases.[2]
Q3: What are common unexpected phenotypes or toxicities observed in cell-based assays with dasatinib?
Unexpected cellular phenotypes or toxicities at concentrations intended to be specific for the primary target can arise from the inhibition of critical off-target kinases. For example, inhibition of c-KIT and PDGFRβ can impact hematopoietic and vascular cell function, respectively, leading to unforeseen effects in your specific cellular model.[3] Cardiotoxicity has also been linked to the inhibition of kinases like SRC and ABL in cardiomyocytes.[2]
Q4: How can I determine if the observed cellular phenotype is an on-target or off-target effect of dasatinib?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your experimental results. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a detailed dose-response curve to identify the lowest concentration of dasatinib that elicits the desired on-target effect.[2]
-
Use of Control Compounds: Employ a structurally unrelated inhibitor with the same primary target to see if it recapitulates the observed phenotype.[2]
-
Genetic Approaches: Utilize techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target. If the phenotype is mimicked in the genetically modified cells, it strongly suggests an on-target effect.[2]
Troubleshooting Guide: Unexpected Experimental Results
This guide provides solutions to common problems encountered when using dasatinib in research experiments.
Problem 1: High variability in IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Solution |
| Cell Line Instability | Use low-passage number cells and perform regular cell line authentication to prevent genetic drift.[3] |
| Inconsistent Seeding Density | Optimize and standardize the initial cell seeding density for all experiments. |
| Dasatinib Precipitation | Ensure dasatinib is fully dissolved in the solvent (e.g., DMSO) before further dilution into aqueous media. Visually inspect for any precipitate.[3] |
| Variable Incubation Times | Strictly adhere to the planned incubation times for all experimental replicates.[3] |
Problem 2: Observed phenotype does not correlate with the inhibition of the primary target.
| Possible Cause | Troubleshooting Solution |
| Off-Target Kinase Inhibition | 1. Kinome Profiling: Perform a kinome-wide screen to identify other kinases inhibited by dasatinib at your experimental concentration.[3] 2. Cellular Thermal Shift Assay (CETSA): Directly assess the binding of dasatinib to its targets in a cellular context to confirm engagement.[4][5] |
| Use of a More Selective Inhibitor | If available, use a more selective inhibitor for your target of interest to validate that the desired phenotype is separable from off-target effects.[2] |
| Structural Analogs | Consider synthesizing or obtaining structural analogs of dasatinib designed to have an altered selectivity profile. For example, modifications can be made to exploit differences in the kinase ATP-binding pocket to enhance specificity.[6][7] |
Problem 3: Development of resistance to dasatinib in long-term cell culture experiments.
| Possible Cause | Troubleshooting Solution |
| Kinase Domain Mutations | Sequence the kinase domain of the target protein to identify potential mutations that prevent dasatinib binding (e.g., the T315I mutation in BCR-ABL).[3] |
| Combination Therapy | In a therapeutic research context, combining dasatinib with another agent may overcome resistance. For example, combining dasatinib with a cytotoxic agent or another signal transduction inhibitor has shown synergistic effects in some cancer cell lines.[8][9] |
Data Presentation: Kinase Inhibition Profile of Dasatinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dasatinib against a selection of on-target and off-target kinases. These values are critical for designing experiments with maximal on-target specificity.
| Kinase | IC50 (nM) |
| Primary Targets | |
| BCR-ABL | <1 - 3[2] |
| SRC | 0.5 - 1.1 |
| LCK | 1.0 - 3.0 |
| LYN | 1.0 - 5.0 |
| YES | 0.5 - 1.5 |
| Key Off-Targets | |
| c-KIT | 5.0 - 15 |
| PDGFRβ | 5.0 - 28 |
| EPHA2 | 5.0 - 10 |
| BTK | 1.0 - 6.0 |
| c-FMS (CSF1R) | 20 - 50 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of dasatinib against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Dasatinib stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™)
-
96-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of dasatinib in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add the diluted dasatinib or DMSO (vehicle control) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of dasatinib with its target proteins in a cellular context.[2]
Materials:
-
Cultured cells
-
Dasatinib
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with dasatinib or vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins and collect the supernatant (soluble fraction).
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve of the target protein in the presence of dasatinib indicates target engagement.[10]
Visualizations
References
- 1. Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
strategies to prevent dasatinib degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of dasatinib (B193332) in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Dasatinib Degradation in Solution
This guide addresses common issues encountered during the preparation and storage of dasatinib solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in aqueous solution | Dasatinib has low aqueous solubility, especially in neutral or alkaline buffers.[1][2][3] | For in vitro cellular assays, prepare a concentrated stock solution in DMSO.[2][4][5] Dilute the stock solution into your aqueous culture medium immediately before use.[5] Avoid final DMSO concentrations above 0.1% due to potential cytotoxicity.[5] For in vivo studies, consider using a citrate (B86180) buffer (e.g., 80 mM) or a formulation with solubilizing agents like PEG 300 and Tween 80.[6] |
| Loss of compound activity over time | The solution may have degraded due to improper storage conditions such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles. Dasatinib is known to be susceptible to degradation under various stress conditions.[7][8] | Prepare fresh stock solutions regularly.[5] For long-term storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[4] For short-term storage, -20°C is acceptable.[2][4] Always protect solutions from light.[2][4][5] |
| Inconsistent experimental results | This could be due to the degradation of dasatinib, leading to a lower effective concentration. Degradation can be induced by acidic or alkaline conditions, oxidation, or exposure to heat.[7][9][10] | Ensure the pH of your final solution is within a stable range for dasatinib. Forced degradation studies show significant degradation in both acidic (e.g., 1N HCl) and alkaline (e.g., 1N NaOH) conditions.[8][10][11][12] Avoid prolonged exposure to elevated temperatures; for example, significant degradation has been observed at 60°C and 80°C.[10] |
| Appearance of unknown peaks in HPLC analysis | These are likely degradation products. Forced degradation studies have identified several degradation products under acidic, alkaline, oxidative, and photolytic stress.[9][11][13] | Use a validated stability-indicating HPLC method to separate dasatinib from its degradation products.[11][12][13] Characterization of these impurities can be performed using techniques like LC-MS/MS, NMR, and HRMS.[9][11] To prevent the formation of these impurities, follow the recommended handling and storage procedures. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for preparing dasatinib stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing concentrated stock solutions of dasatinib due to its high solubility.[2][3][4][5] For a 10 mM stock solution, you can dissolve 10 mg of dasatinib in 2.05 mL of DMSO.[5]
2. How should I store dasatinib stock solutions?
For long-term stability, it is best to aliquot the DMSO stock solution into single-use vials and store them at -80°C for up to 6 months.[4] For short-term storage, -20°C is suitable for up to one month.[4] Always protect the solutions from light.[4][5]
3. Is dasatinib stable in aqueous solutions?
Dasatinib has very low solubility in aqueous buffers, and these solutions are not recommended for storage for more than a day.[2][3] For experiments in aqueous media, it is best to dilute the DMSO stock solution into the aqueous buffer immediately before use.[5]
4. What conditions can cause dasatinib to degrade?
Forced degradation studies have shown that dasatinib is susceptible to degradation under the following conditions:
-
Acidic and Alkaline Hydrolysis: Significant degradation occurs in the presence of strong acids (e.g., 1N HCl) and bases (e.g., 1N NaOH), especially with heating.[8][10][11][12]
-
Oxidation: Dasatinib is sensitive to oxidative stress, for instance, when treated with hydrogen peroxide (H₂O₂).[7][9][10] An N-oxide impurity is a known oxidative degradant.[9]
-
Thermal Stress: Elevated temperatures can lead to degradation.[8][10]
-
Photolytic Stress: Exposure to UV light can also cause degradation.[8][10]
5. How can I check if my dasatinib solution has degraded?
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to assess the purity of your dasatinib solution.[11][12][13] This method should be able to separate the intact dasatinib from any potential degradation products. The appearance of new peaks or a decrease in the area of the main dasatinib peak would indicate degradation.
Quantitative Data on Dasatinib Degradation
The following table summarizes the percentage of dasatinib degradation observed under various stress conditions as reported in forced degradation studies.
| Stress Condition | Temperature | Duration | Degradation (%) | Reference |
| Acidic | ||||
| 0.1 N HCl | 60°C | 30 min | 7.9% | [10] |
| 1 N HCl | 70°C | 5 h | Formation of unknown impurity | [11] |
| 5 N HCl | 90°C | 1 h | Major degradation | [12] |
| Alkaline | ||||
| 2 N NaOH | Not specified | 30 min | 6.5% | [10] |
| 5 N NaOH | 90°C | 1 h | Major degradation | [12] |
| Oxidative | ||||
| 30% H₂O₂ | 60°C | 30 min | Mild sensitivity | [10] |
| 30% H₂O₂ | 25°C ± 5°C | 1 h | Major degradation | [12] |
| Neutral Hydrolysis | ||||
| Water | 60°C | 30 min | 2.6% | [10] |
| Photolytic | ||||
| UV light (200 W h m⁻²) | Ambient | Not specified | 1.1% | [10] |
| Thermal | ||||
| Dry heat | 105°C | 6 h | Not specified | [10] |
Experimental Protocols
Protocol for Preparation of a 10 mM Dasatinib Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of dasatinib in DMSO, which is a common starting concentration for in vitro experiments.[4]
Materials:
-
Dasatinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-equilibration: Allow the vial of dasatinib powder to reach room temperature for 15-20 minutes before opening to prevent moisture condensation.[4]
-
Mass Calculation: Calculate the required mass of dasatinib for your desired volume of 10 mM stock solution (Molecular Weight: 488.0 g/mol ). For example, for 1 mL of a 10 mM solution, you will need 4.88 mg of dasatinib.
-
Weighing: Carefully weigh the calculated mass of dasatinib powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.[4]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the dasatinib powder.[4]
-
Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved, resulting in a clear, homogenous solution.[4] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.[4]
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] Ensure the vials are protected from light.[4]
Protocol for a Forced Degradation Study of Dasatinib
This protocol provides a general framework for conducting a forced degradation study to assess the stability of dasatinib under various stress conditions. This is crucial for developing a stability-indicating analytical method.[14]
Objective: To identify the degradation profile of dasatinib under stress conditions.
Materials:
-
Dasatinib solution of a known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method
-
Photostability chamber
-
Oven
Procedure:
-
Acid Degradation: Treat the dasatinib solution with an appropriate concentration of HCl (e.g., 0.1 N to 5 N) and heat at a specified temperature (e.g., 60-90°C) for a defined period.[10][12][14] Neutralize the solution before HPLC analysis.[14]
-
Base Degradation: Treat the dasatinib solution with an appropriate concentration of NaOH (e.g., 0.1 N to 5 N) and apply heat as for the acid degradation study.[10][12][14] Neutralize the solution prior to analysis.[14]
-
Oxidative Degradation: Treat the dasatinib solution with H₂O₂ (e.g., 3-30%) at a controlled temperature for a specific duration.[10][12][14]
-
Thermal Degradation: Expose a solid sample or a solution of dasatinib to dry heat in an oven at a high temperature (e.g., 105°C) for a set time.[8][10]
-
Photodegradation: Expose a dasatinib solution to UV and fluorescent light in a photostability chamber.[8][12] A control sample should be kept in the dark to differentiate between light-induced and thermal degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact dasatinib from all degradation products.
Visualizations
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways.
Caption: Workflow for preparing and storing dasatinib stock solutions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chesci.com [chesci.com]
- 11. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Dasatinib-Induced Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with dasatinib (B193332) administration in animal models. All experimental protocols are detailed, and quantitative data is summarized for ease of comparison.
Frequently Asked Questions (FAQs)
Q1: What are the most common dasatinib-induced side effects observed in animal models?
A1: Based on preclinical studies, the most frequently reported dasatinib-induced side effects in animal models include pulmonary, cardiovascular, gastrointestinal, and hematological toxicities.[1][2][3] Specific manifestations include pleural effusion, pulmonary hypertension, cardiotoxicity, diarrhea, nausea, gastrointestinal bleeding, thrombocytopenia, and neutropenia.[1][2][3][4]
Q2: What is the general approach to managing dasatinib-induced side effects in animal studies?
A2: The primary strategies for managing dasatinib-induced side effects in animal models involve dose modification (reduction or interruption), administration of supportive care agents, and close monitoring of physiological and hematological parameters.[3][5] For specific toxicities, targeted interventions like the use of N-acetylcysteine for pleural effusion or valsartan (B143634) for cardiotoxicity have been investigated.[6][7][8]
Q3: Are there established animal models for studying specific dasatinib-induced toxicities?
A3: Yes, researchers have developed specific animal models to investigate dasatinib-induced side effects. For instance, chronic administration of high-dose dasatinib (e.g., 10 mg/kg/day for 8 weeks) in rats has been used to reliably induce pleural effusion.[9][10][11] Similarly, rodent models have been used to study dasatinib-induced cardiotoxicity, with endpoints including cardiac biomarker analysis and histopathology.[6][12][13]
Troubleshooting Guides
Pulmonary Toxicity: Pleural Effusion
Issue: An animal is developing pleural effusion following dasatinib administration, confirmed by imaging (e.g., ultrasonography).
Possible Causes and Solutions:
-
Dose-Dependent Effect: Dasatinib-induced pleural effusion is often dose-dependent.[3][14]
-
Troubleshooting Step: Consider a dose reduction. If the experimental design allows, reducing the daily dose of dasatinib may alleviate or prevent the progression of pleural effusion.[3]
-
-
Reactive Oxygen Species (ROS) Production: Increased pulmonary endothelial permeability leading to pleural effusion has been linked to the production of reactive oxygen species (ROS).[8][9]
Cardiovascular Toxicity
Issue: Animals are exhibiting signs of cardiotoxicity, such as changes in cardiac biomarkers (e.g., elevated CPK, LDH, AST) or abnormalities on echocardiography.[6][15]
Possible Causes and Solutions:
-
Direct Myocardial Injury: Dasatinib can induce direct damage to cardiac tissue.
Gastrointestinal Toxicity
Issue: Animals are experiencing diarrhea, nausea, or weight loss.
Possible Causes and Solutions:
-
Inhibition of c-KIT: Dasatinib's inhibition of the c-KIT receptor tyrosine kinase in gastrointestinal pacemaker cells is a potential cause of diarrhea.[2][16]
-
Troubleshooting Step: Provide supportive care. Ensure animals have adequate hydration and nutritional support. For mild to moderate diarrhea, symptomatic treatment can be considered. In clinical settings, administering dasatinib with food can improve nausea and vomiting.[16]
-
-
Dose-Related Toxicity: Gastrointestinal side effects are often related to the dose of dasatinib.
-
Troubleshooting Step: Dose modification. If consistent with the study goals, a temporary interruption or a reduction in the dasatinib dose can be implemented until symptoms resolve.[5]
-
Hematological Toxicity: Thrombocytopenia
Issue: A significant decrease in platelet count (thrombocytopenia) is observed in treated animals.
Possible Causes and Solutions:
-
Inhibition of Platelet Formation: Dasatinib can cause a reversible thrombocytopenia by inhibiting platelet formation, rather than increasing platelet destruction.[1][17]
-
Troubleshooting Step: Monitor platelet counts regularly. The thrombocytopenia is typically reversible upon discontinuation of the drug.[1][17] For studies where maintaining platelet count is critical, a dose reduction of dasatinib could be considered. In mice, a dose of 5 mg/kg/day has been shown to induce a reversible thrombocytopenia.[1][17]
-
-
Impaired Megakaryocyte Function: Dasatinib impairs the migration of megakaryocytes and the formation of proplatelets.[1]
-
Troubleshooting Step: Currently, there are no established experimental interventions to specifically counteract this mechanism in animal models beyond dose modification.
-
Experimental Protocols
Management of Dasatinib-Induced Pleural Effusion with N-acetylcysteine (NAC) in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Pleural Effusion: Administer dasatinib at a dose of 10 mg/kg/day via intraperitoneal (i.p.) injection for 8 weeks.[9][10]
-
Intervention: Co-administer N-acetylcysteine (NAC) with dasatinib. While the specific dose of NAC can be optimized, a starting point based on its antioxidant properties is recommended.
-
Monitoring:
-
Perform pleural ultrasonography weekly, starting from week 5, to detect the presence and volume of pleural effusion.[9][10]
-
At the end of the study, assess vascular permeability using Evans blue dye accumulation in the lung tissue and measure the lung wet/dry weight ratio as an index of pulmonary edema.[7]
-
-
Expected Outcome: Co-administration of NAC is expected to prevent or significantly reduce the incidence and volume of dasatinib-induced pleural effusion.[7][8]
Management of Dasatinib-Induced Cardiotoxicity with Valsartan in Rats
-
Induction of Cardiotoxicity: Administer dasatinib at a dose of 50 mg/kg via intraperitoneal (i.p.) injection every other day for 14 days.[6][13]
-
Intervention: Co-administer valsartan at a dose of 30 mg/kg (i.p.) with dasatinib every other day for 14 days.[6][13]
-
Monitoring:
-
Monitor body weight and survival rates throughout the study.[6][12]
-
At the end of the study, collect blood to measure serum levels of cardiac biomarkers such as creatine (B1669601) phosphokinase (CPK), lactate (B86563) dehydrogenase (LDH), and aspartate aminotransferase (AST).[6][15]
-
Perform histopathological analysis of the cardiac tissue to assess for myocardial injury.
-
-
Expected Outcome: Valsartan co-administration is expected to improve survival rates, reduce the elevation of cardiac biomarkers, and preserve myocardial architecture compared to dasatinib alone.[6][12][13]
Quantitative Data Summary
Table 1: Effect of Valsartan on Dasatinib-Induced Cardiotoxicity in Rats [6][12][13]
| Parameter | Dasatinib Group (50 mg/kg) | Dasatinib + Valsartan Group (50 mg/kg + 30 mg/kg) |
| Mortality Rate | 50% | 0% |
| Change in Body Weight | Significant loss | No significant loss |
| Serum CPK Levels | Significantly elevated | Significantly reduced vs. Dasatinib group |
| Serum LDH Levels | Elevated | Reduced vs. Dasatinib group |
| Serum AST Levels | Elevated | Reduced vs. Dasatinib group |
Table 2: Dasatinib Dosing and Associated Side Effects in Animal Models
| Animal Model | Dasatinib Dose | Observed Side Effects | Reference |
| Rat | 10 mg/kg/day (i.p.) for 8 weeks | Pleural effusion | [9][10][11] |
| Rat | 50 mg/kg (i.p.) every other day for 14 days | Cardiotoxicity, weight loss, mortality | [6][12][13] |
| Mouse | 5 mg/kg/day | Reversible thrombocytopenia | [1][17] |
| Dog | 5 mg/kg | Severe gastrointestinal toxicity (emesis, bloody vomitus, bloody feces) | [5] |
| Dog | 0.5 - 0.75 mg/kg/day | Inappetence, gastrointestinal upset with diarrhea | [5] |
Signaling Pathways and Experimental Workflows
Dasatinib-Induced Pleural Effusion Signaling Pathway
Caption: Dasatinib induces ROS production in pulmonary endothelial cells, leading to increased permeability and pleural effusion. N-acetylcysteine can mitigate this effect.
Experimental Workflow for Managing Dasatinib-Induced Cardiotoxicity
Caption: Workflow for investigating the mitigation of dasatinib-induced cardiotoxicity in rats using valsartan.
Logical Relationship of Dasatinib's Off-Target Kinase Inhibition and Side Effects
Caption: Dasatinib's inhibition of off-target kinases like SRC, PDGFRβ, and c-KIT is linked to various side effects observed in animal models.
References
- 1. Dasatinib enhances megakaryocyte differentiation but inhibits platelet formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. vidiumah.com [vidiumah.com]
- 6. Integrating Metabolomics, Histopathology, and Cardiac Marker Analysis to Assess Valsartan’s Efficacy in Mitigating Dasatinib-Induced Cardiac Toxicity in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Dasatinib-induced pleural effusions, pericardial effusion and pulmonary arterial hypertension: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib increases endothelial permeability leading to pleural effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. bloodresearch.or.kr [bloodresearch.or.kr]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dasatinib and Imatinib in the Treatment of Chronic Myeloid Leukemia
An Objective Analysis for Researchers and Drug Development Professionals
Chronic Myeloid Leukemia (CML) treatment was revolutionized by the advent of tyrosine kinase inhibitors (TKIs) that target the aberrant BCR-ABL1 fusion protein. Imatinib (B729), the first-generation TKI, established the paradigm of targeted therapy in CML. Dasatinib (B193332), a second-generation TKI, was developed to offer a more potent and broader spectrum of activity. This guide provides a detailed, data-driven comparison of dasatinib and imatinib, focusing on their mechanisms, clinical efficacy, safety profiles, and the experimental frameworks used to evaluate them.
Mechanism of Action: Potency and Target Spectrum
Both imatinib and dasatinib function by inhibiting the ATP-binding site of the BCR-ABL1 kinase, thereby blocking downstream signaling pathways that drive leukemic cell proliferation and survival. However, their molecular interactions and target profiles differ significantly.
Imatinib primarily targets the inactive conformation of the ABL kinase domain. Its efficacy can be compromised by mutations that stabilize the active conformation, preventing the drug from binding effectively.
Dasatinib is a dual BCR-ABL1 and SRC family kinase (SFK) inhibitor. It is capable of binding to both the active and inactive conformations of the ABL kinase, rendering it effective against many imatinib-resistant mutations. In vitro studies have shown dasatinib to be approximately 325 times more potent than imatinib in inhibiting the unmutated BCR-ABL1 kinase.[1][2][3] The inhibition of SFKs, which can represent an alternative signaling pathway for CML progression, is another key differentiator.[4]
Clinical Efficacy: First-Line Treatment for Newly Diagnosed CML
The landmark DASISION (Dasatinib versus Imatinib Study in Treatment-Naive CML Patients) trial provided the primary evidence for comparing these two agents as first-line therapy in chronic phase CML (CML-CP).
Dasatinib demonstrated superior efficacy in achieving earlier and deeper molecular and cytogenetic responses compared to imatinib.[5][6] A significantly higher proportion of patients on dasatinib achieved a complete cytogenetic response (CCyR) and major molecular response (MMR) by 12 months.[5][6] These deeper responses were sustained at longer follow-ups.[5][7] Real-world data have also supported these findings, showing higher rates of MMR and deep molecular response (DMR) with dasatinib. While response rates were higher with dasatinib, long-term progression-free survival (PFS) and overall survival (OS) rates have been shown to be similar between the two treatment arms after several years of follow-up.[8]
| Efficacy Endpoint | Dasatinib 100 mg QD | Imatinib 400 mg QD | p-value | Reference |
| By 12 Months | ||||
| Confirmed CCyR Rate | 77% | 66% | 0.007 | [5] |
| Major Molecular Response (MMR) Rate | 46% | 28% | <0.0001 | [5][6] |
| By 36 Months (Cumulative) | ||||
| Major Molecular Response (MMR) Rate | 69% | 55% | <0.0001 | [5] |
| MR4.5 (DMR) Rate | - | - | 0.0007 | [5] |
| By 60 Months | ||||
| Major Molecular Response (MMR) Rate | 76% | 64% | 0.0022 | [7] |
| Progression-Free Survival (PFS) | 85% | 86% | NS | [7] |
| Overall Survival (OS) | 91% | 90% | NS | [7] |
QD = once daily; CCyR = Complete Cytogenetic Response; MMR = Major Molecular Response (BCR-ABL1 ≤0.1% IS); MR4.5 = Deep Molecular Response (BCR-ABL1 ≤0.0032% IS); NS = Not Significant.
Efficacy in Imatinib-Resistant or -Intolerant CML
Dasatinib is a standard second-line therapy for patients who fail or are intolerant to imatinib.[2] Resistance to imatinib often arises from point mutations in the BCR-ABL1 kinase domain.[9][10][11] Dasatinib's ability to bind a different conformation of the ABL kinase allows it to overcome most of these imatinib-resistant mutations, with the notable exception of T315I.[4][12]
The DASCERN trial demonstrated that for patients with a suboptimal response to imatinib at 3 months, switching to dasatinib resulted in significantly higher and faster MMR rates compared to continuing imatinib.[13] This suggests an early switch strategy may be beneficial for certain patients.
| Response in Imatinib-Resistant CML-CP | Dasatinib | High-Dose Imatinib | Reference |
| Major Molecular Response (MMR) | Statistically Significant Improvement (RR 1.71) | - | [14] |
| Complete Cytogenetic Response (CCyR) | Favorable Trend (RR 1.24) | - | [14] |
Data from a meta-analysis of three RCTs in patients with imatinib-resistant CML-CP. RR = Risk Ratio.
Safety and Tolerability Profile
The safety profiles of dasatinib and imatinib are distinct. While both can cause myelosuppression, the types and frequencies of other adverse events differ. Dasatinib is associated with a higher risk of pleural effusion, while imatinib is more commonly linked to fluid retention, muscle cramps, and rash.
| Adverse Event (Any Grade) | Dasatinib | Imatinib | Reference |
| Hematologic (Grade 3/4) | |||
| Neutropenia | 22% | 20% | [1] |
| Thrombocytopenia | 19% | 10% | [1] |
| Non-Hematologic | |||
| Pleural Effusion | 48% | 20.5% | [15] |
| Congestive Heart Failure | 20.0% | 2.3% | [15] |
| Pericardial Effusion | 24.0% | 4.6% | [15] |
| Diarrhea | Common | Common | - |
| Rash | Common | More Common | - |
| Muscle Cramps | Less Common | Common | - |
| Fluid Retention (general) | Common | More Common | - |
Note: Frequencies can vary across studies. Data from different sources are presented to highlight key differences.[1][15]
Cardiotoxic events, though generally infrequent, have been reported with both drugs. A comparative study noted a higher incidence of congestive heart failure, pericardial effusion, QT prolongation, and pulmonary hypertension in patients treated with dasatinib.[15] Careful monitoring and management of comorbidities are crucial for patients on either TKI.
Experimental Protocols: The DASISION Trial
The DASISION trial serves as a model for the clinical evaluation of first-line TKI therapies in CML.
Methodology Summary:
-
Study Design: A prospective, Phase 3, randomized, open-label, multicenter international trial.[5]
-
Patient Population: Adults with newly diagnosed Philadelphia chromosome-positive (Ph+) CML in the chronic phase.[5]
-
Randomization: Patients were stratified by Hasford risk score and randomized 1:1 to receive either dasatinib or imatinib.[1]
-
Treatment Arms:
-
Primary Endpoint: Confirmed Complete Cytogenetic Response (cCCyR) by 12 months, defined as CCyR observed in two consecutive assessments.[1]
-
Secondary Endpoints: Major Molecular Response (MMR) rate, time to cCCyR and MMR, progression-free survival (PFS), and overall survival (OS).[6]
-
Response Assessment:
-
Cytogenetic: Bone marrow cytogenetics performed at baseline, 3, 6, 12, 18, and 24 months, and annually thereafter.
-
Molecular: Quantitative real-time PCR (qRT-PCR) for BCR-ABL1 transcripts performed on peripheral blood every 3 months. Results were standardized to the International Scale (IS).
-
Conclusion
Dasatinib and imatinib are both highly effective treatments for chronic myeloid leukemia, but they possess distinct characteristics that inform clinical decision-making.
-
Dasatinib offers the advantage of higher potency, leading to faster and deeper rates of molecular and cytogenetic response. This may be particularly beneficial for higher-risk patients.[16] It is also a critical therapeutic option for a majority of patients who are resistant or intolerant to imatinib.
-
Imatinib , as the first-generation TKI, has a longer-term track record of safety and efficacy. While it induces responses more slowly than dasatinib, it achieves similar long-term survival outcomes in many patients and may have a more favorable tolerability profile for certain individuals.[8]
The choice between dasatinib and imatinib for first-line therapy requires a personalized approach, weighing the goal of achieving rapid, deep responses against the patient's risk profile, comorbidities, and potential tolerance for specific adverse events. For second-line therapy after imatinib failure, dasatinib remains a cornerstone of treatment.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ashpublications.org [ashpublications.org]
- 6. mauriciolema.webhost4life.com [mauriciolema.webhost4life.com]
- 7. Dasatinib bests imatinib on molecular, cytogenic response rates in CML | MDedge [mdedge.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Imatinib resistance in CML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The combination therapy of imatinib and dasatinib achieves long-term molecular response in two imatinib-resistant and dasatinibintolerant patients with advanced chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of chronic-phase chronic myeloid leukemia in patients randomized to dasatinib or imatinib after suboptimal responses to 3 months of imatinib therapy: final 5-year results from DASCERN | Haematologica [haematologica.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Comparison of Dasatinib- and Imatinib-Related Cardiotoxic Adverse Events in Japanese Patients With Chronic Myeloid Leukemia and Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The current standard of care in CML and insights into the use of first- and second-generation TKIs | VJHemOnc [vjhemonc.com]
Comparative Efficacy of Dasatinib and Nilotinib in Chronic Myeloid Leukemia
This guide provides a detailed comparative analysis of two second-generation tyrosine kinase inhibitors (TKIs), dasatinib (B193332) and nilotinib (B1678881), widely used in the treatment of Chronic Myeloid Leukemia (CML). The comparison is based on data from head-to-head clinical trials, real-world studies, and indirect analyses, focusing on efficacy, mechanism of action, and safety profiles.
Efficacy Comparison: A Data-Driven Overview
Dasatinib and nilotinib have demonstrated significant efficacy in treating newly diagnosed and imatinib-resistant/intolerant CML. While both drugs are superior to first-generation imatinib (B729) in achieving faster and deeper molecular responses, direct comparisons show largely comparable outcomes.[1][2][3][4][5] A prospective randomized phase 3 study (JALSG CML212) found no significant difference in the rates of deep molecular response (MR4.5), progression-free survival (PFS), or overall survival (OS) between the two drugs in newly diagnosed CML patients.[1][6]
Similarly, a propensity score-matched analysis of two parallel phase II trials concluded that dasatinib and nilotinib offer similar response and survival outcomes for the same patient population.[7] Real-world evidence also suggests that both drugs are equally effective as a second-line treatment.[8]
Quantitative Efficacy Data
The following table summarizes key efficacy endpoints from comparative studies in first-line and second-line CML treatment settings.
| Efficacy Endpoint | Dasatinib | Nilotinib | Study Context |
| First-Line Therapy | |||
| MMR at 12 months | 77%[7] | 85%[7] | Propensity Score Matched Analysis (p=0.13)[7] |
| MR4.5 at 18 months | 30.8%[1] | 32.6%[1] | JALSG CML212 Randomized Trial (p=0.66)[1] |
| MR4.5 at 36 months | 66%[7] | 64%[7] | Propensity Score Matched Analysis (p=0.96)[7] |
| 3-Year Event-Free Survival | 89%[7] | 87%[7] | Propensity Score Matched Analysis (p=0.99)[7] |
| 3-Year Overall Survival | 99%[7] | 93%[7] | Propensity Score Matched Analysis (p=0.95)[7] |
| Second-Line Therapy | |||
| MMR at 12 months | 47%[8] | 38%[8] | Real-world retrospective analysis (p=ns)[8] |
| Deep Molecular Response at 12 months | 18.2%[8] | 16.2%[8] | Real-world retrospective analysis (p=ns)[8] |
| 7-Year Overall Survival | 72%[8] | 85.6%[8] | Real-world retrospective analysis (p=0.287)[8] |
Mechanism of Action and Signaling Pathways
Both dasatinib and nilotinib are potent inhibitors of the BCR-ABL tyrosine kinase, the constitutively active enzyme that drives CML pathogenesis.[9][10] By binding to the ATP-binding site of the kinase, they block the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival.[10][11]
However, they differ in their binding modes and target specificity. Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, while nilotinib binds only to the inactive conformation, similar to imatinib.[10][12] This allows dasatinib to inhibit a broader range of BCR-ABL mutations. Furthermore, dasatinib inhibits other kinase families, most notably the SRC family kinases (SFKs), whereas nilotinib also inhibits PDGFR and c-KIT.[10][12]
Caption: Dasatinib and Nilotinib both inhibit the primary BCR-ABL pathway but differ in their off-target effects.
Experimental Protocols
The methodologies for key head-to-head clinical trials comparing dasatinib and nilotinib follow a standardized structure to ensure rigorous and unbiased evaluation.
Key Protocol Components:
-
Study Design: Prospective, randomized, open-label, multicenter phase 3 trials are the gold standard.[1][6]
-
Patient Population: Typically includes adult patients (≥18 years) with newly diagnosed Philadelphia chromosome-positive (Ph+) CML in the chronic phase (CML-CP).[1][13] Key exclusion criteria often include prior TKI therapy.[13]
-
Randomization: Patients are randomly assigned in a 1:1 ratio to receive either dasatinib or nilotinib.
-
Treatment Regimen:
-
Response Monitoring:
-
Molecular Response: BCR-ABL1 transcript levels are monitored by quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) from peripheral blood samples, typically every 3 months.[1][6]
-
Cytogenetic Response: Assessed by bone marrow cytogenetics (e.g., G-banding) at baseline and then at specified intervals (e.g., 6, 12, 18 months) until a complete cytogenetic response (CCyR) is achieved.[13]
-
-
Primary Endpoint: A common primary endpoint is the rate of deep molecular response (e.g., MR4.5, where BCR-ABL1 ≤0.0032% IS) by a specific time point, such as 18 months.[1][6]
-
Secondary Endpoints: These include rates of CCyR, major molecular response (MMR; BCR-ABL1 ≤0.1% IS), progression-free survival (PFS), overall survival (OS), and safety/tolerability.[1][6]
Caption: Standard clinical trial workflow from patient screening to final endpoint analysis.
Adverse Event Profiles
While efficacy is comparable, the safety profiles of dasatinib and nilotinib differ, which is a key factor in treatment selection.
| Adverse Event Category | Dasatinib | Nilotinib |
| Common Hematologic | Myelosuppression (thrombocytopenia, neutropenia, anemia)[7] | Myelosuppression (less frequent than dasatinib)[7] |
| Key Non-Hematologic | Pleural Effusion (occurs in up to 35% of patients)[14] | Cardiovascular Events (stroke, peripheral artery disease)[14][15] |
| Diarrhea, headache, rash, fluid retention | Rash, headache, nausea[7] | |
| Metabolic/Lab Changes | Hypophosphatemia | Hyperglycemia , hyperbilirubinemia, elevated lipase/amylase, elevated liver enzymes[7] |
| Grade 3-4 AEs | Reported to be more frequent in some studies (e.g., 54% vs 22% for nilotinib)[14] | Reported to be less frequent than dasatinib in some studies[14] |
Dasatinib is more commonly associated with cytopenias and pleural effusion, whereas nilotinib is linked to metabolic disturbances like hyperglycemia and cardiovascular ischemic events.[7][14] The choice of TKI should therefore be personalized based on a patient's comorbidities and risk factors.
Conclusion
In the treatment of chronic phase CML, dasatinib and nilotinib demonstrate comparable and high rates of efficacy in achieving critical molecular and cytogenetic milestones.[1][6][7] Head-to-head randomized trials have not shown a significant difference in survival outcomes between the two agents.[1][6] The primary distinction lies in their safety profiles, with dasatinib associated with a higher risk of pleural effusion and nilotinib with cardiovascular and metabolic events.[7][14] Consequently, the selection between dasatinib and nilotinib should be guided by a comprehensive assessment of the individual patient's baseline health, comorbidities, and tolerance for specific potential adverse events.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The relative efficacy of imatinib, dasatinib and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The relative efficacy of imatinib, dasatinib and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Efficacy Among Nilotinib, Dasatinib, Flumatinib and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nilotinib vs dasatinib in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Propensity Score Matching Analysis of Dasatinib and Nilotonib as a Frontline Therapy for Patients with Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-life comparison of nilotinib versus dasatinib as second-line therapy in chronic phase chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Analysis of adverse events associated with dasatinib and nilotinib treatments in chronic-phase chronic myeloid leukemia patients outside clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
A Comparative Guide to the Potency of Dasatinib, Imatinib, and Nilotinib in Targeting BCR-ABL
For researchers and professionals in the fields of oncology and drug development, understanding the nuanced differences in the potency of tyrosine kinase inhibitors (TKIs) is critical for advancing cancer therapy. This guide provides a detailed comparison of three prominent BCR-ABL inhibitors: imatinib (B729), the first-generation TKI that revolutionized the treatment of Chronic Myeloid Leukemia (CML), and two second-generation inhibitors, dasatinib (B193332) and nilotinib (B1678881), developed to overcome imatinib resistance and improve efficacy.
Data Presentation: Comparative Potency Against BCR-ABL
The potency of dasatinib, imatinib, and nilotinib is most directly compared by their half-maximal inhibitory concentration (IC50) values against the BCR-ABL kinase. Lower IC50 values indicate higher potency. The following table summarizes the reported IC50 values for these inhibitors against wild-type (WT) BCR-ABL and a selection of clinically relevant mutants that confer resistance to imatinib.[1][2][3][4]
| BCR-ABL Mutant | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Wild-Type | 25 - 100 | <1 - 3 | <30 |
| G250E | 2,000 | 8 | 70 |
| Y253F | 1,500 | 3 | 200 |
| E255K | 5,000 | 60 | 200 |
| M351T | 500 | 3 | 70 |
| F359V | 1,500 | 3 | 200 |
| T315I | >10,000 | >500 | >2,000 |
Note: IC50 values are compiled from multiple in vitro studies and can vary based on experimental conditions.[1][5]
As the data indicates, both dasatinib and nilotinib demonstrate significantly greater potency against wild-type BCR-ABL compared to imatinib.[1] Furthermore, they retain activity against a variety of imatinib-resistant mutations.[4] Notably, the T315I mutation remains a significant challenge, exhibiting high-level resistance to all three inhibitors.[2]
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. The following are detailed methodologies for two key experiments used to evaluate the efficacy of dasatinib, imatinib, and nilotinib.
In Vitro Kinase Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.
-
Reagent Preparation:
-
Recombinant BCR-ABL enzyme is purified.
-
A synthetic peptide substrate, such as a poly(Glu, Tyr) 4:1 peptide or a specific substrate like Abltide, is prepared.
-
ATP, often radiolabeled (e.g., [γ-³³P]ATP) or in a system with a detectable ADP product (e.g., ADP-Glo™), is prepared in a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Serial dilutions of the inhibitor (dasatinib, imatinib, or nilotinib) are prepared in the kinase buffer. A vehicle control (e.g., DMSO) is also prepared.
-
-
Kinase Reaction:
-
The recombinant BCR-ABL enzyme and the peptide substrate are combined in the wells of a microtiter plate.
-
The serially diluted inhibitor or vehicle control is added to the wells and incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection of Phosphorylation:
-
The reaction is terminated, often by the addition of a stop solution or by spotting the mixture onto a filter membrane.
-
The amount of phosphorylated substrate is quantified. For radioactive assays, this is done by measuring the incorporation of the radiolabel. For non-radioactive assays, methods like ELISA with a phospho-specific antibody or luminescence-based detection of ADP production are used.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on the proliferation and viability of CML cells that endogenously express BCR-ABL (e.g., K562 cell line).
-
Cell Culture and Seeding:
-
BCR-ABL positive cells (e.g., K562) are cultured in appropriate media.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere or stabilize overnight.
-
-
Inhibitor Treatment:
-
Serial dilutions of the inhibitor are prepared in cell culture medium.
-
The culture medium in the wells is replaced with the medium containing the various concentrations of the inhibitor or a vehicle control.
-
-
Incubation:
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Assay:
-
A stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is prepared (e.g., 5 mg/mL in PBS).
-
A small volume of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of the purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the untreated control.
-
The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.[1]
-
Mandatory Visualization
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL tyrosine kinase drives CML by activating multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[12][13][14][15]
Caption: The BCR-ABL signaling pathway and points of inhibition.
Experimental Workflow for TKI Potency Evaluation
The process of evaluating the potency of a tyrosine kinase inhibitor involves a logical progression from initial biochemical assays to cell-based and more complex studies.[6][16][17]
Caption: A typical workflow for evaluating TKI potency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. researchhub.com [researchhub.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
Validating Biomarkers for Dasatinib Sensitivity in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dasatinib (B193332), a multi-targeted tyrosine kinase inhibitor, has demonstrated significant efficacy in the treatment of various hematological malignancies and solid tumors.[1][2][3] Its mechanism of action involves the inhibition of key signaling molecules such as BCR-ABL and SRC family kinases, thereby disrupting pathways that control cell proliferation, survival, and migration.[1][2] However, patient response to dasatinib can be variable. This guide provides a comprehensive comparison of validated and investigational biomarkers for predicting dasatinib sensitivity, supported by experimental data and detailed protocols to aid in the selection of patient populations most likely to benefit from this therapy.
Key Biomarkers for Dasatinib Sensitivity
Several molecular markers have been identified that correlate with sensitivity to dasatinib. These biomarkers, primarily evaluated in preclinical studies, offer promising avenues for patient stratification in clinical trials and eventual clinical practice.
Ephrin Type-A Receptor 2 (EphA2)
Elevated expression of EphA2, a receptor tyrosine kinase, has been consistently associated with increased sensitivity to dasatinib in various cancer types, including breast cancer, melanoma, and endometrial cancer.[4][5][6] Dasatinib directly inhibits EphA2 kinase activity, disrupting downstream signaling pathways involved in cell growth and invasion.[2][7]
Annexin A1 (ANXA1) and Caveolin-1 (CAV-1)
In melanoma, elevated protein expression of ANXA1 and CAV-1, in conjunction with EphA2, has been shown to correlate significantly with dasatinib sensitivity in vitro.[4][8] A proposed subgroup of melanoma patients with high expression of ANXA1, CAV-1, and EphA2, along with SRC kinase expression, may represent a population more likely to derive clinical benefit from dasatinib treatment.[4][8]
Src Kinase Activation
As a primary target of dasatinib, the activation status of Src family kinases is a logical biomarker candidate.[1][2] Inhibition of Src kinase activity, often measured by the phosphorylation of Src at Tyr419, has been demonstrated in response to dasatinib treatment in colon and prostate cancer models.[9][10][11] Furthermore, phosphorylation of downstream targets of Src, such as paxillin (B1203293) on Tyr118, can also serve as a pharmacodynamic biomarker of dasatinib activity.[9] However, it is noteworthy that in some melanoma studies, neither the expression nor the phosphorylation of SRC appeared to predict response to dasatinib, highlighting the need for context-specific biomarker validation.[4]
Gene Expression Signatures
Gene expression profiling has identified multi-gene signatures that can predict dasatinib sensitivity. A six-gene model, including ANXA1, CAV-1, CAV-2, EphA2, IGFBP2, and PTRF, was developed from breast cancer cell lines and successfully predicted sensitivity in additional breast and lung cancer cell lines.[3][4][12] Such signatures may offer a more robust prediction of response compared to single biomarkers.
Comparative Performance of Dasatinib
Dasatinib has been extensively compared with other tyrosine kinase inhibitors, primarily imatinib (B729), in the context of Chronic Myeloid Leukemia (CML).
Dasatinib vs. Imatinib in CML
Multiple clinical trials, including the DASISION study, have demonstrated the superiority of dasatinib over imatinib in newly diagnosed chronic-phase CML (CML-CP) patients. Dasatinib consistently leads to faster and deeper molecular and cytogenetic responses.
| Metric | Dasatinib | Imatinib | Study Reference |
| Complete Cytogenetic Response (CCyR) by 12 months | 77% | 66% | DASISION[13] |
| Major Molecular Response (MMR) by 12 months | 46% | 28% | DASISION[13] |
| Cumulative MMR Rate by 5 years | 76% | 64% | DASISION[14] |
| Transformation to Accelerated/Blast Phase | Lower with Dasatinib | Higher with Imatinib | DASISION[13][15] |
Dasatinib is also effective in patients who have developed resistance or intolerance to imatinib.[1] This is partly due to its ability to bind to both the active and inactive conformations of the ABL kinase domain, overcoming resistance mutations that affect imatinib binding.[2]
Experimental Protocols for Biomarker Validation
Accurate and reproducible experimental methods are crucial for validating potential biomarkers. Below are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of dasatinib on cancer cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[16]
-
Dasatinib Treatment: Prepare serial dilutions of dasatinib in complete culture medium. Remove the existing medium from the wells and add the dasatinib dilutions. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of dasatinib required to inhibit cell growth by 50%.
Western Blotting for Protein Biomarker Expression and Phosphorylation
Western blotting is a fundamental technique to detect and quantify the expression and phosphorylation status of specific proteins.
Protocol:
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors to extract proteins. Determine the protein concentration of the lysates.[17]
-
SDS-PAGE: Denature the protein samples by heating with a loading buffer containing SDS. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EphA2, anti-phospho-Src).[17]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[17]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Xenograft Mouse Model for In Vivo Efficacy
Xenograft models are essential for evaluating the anti-tumor activity of dasatinib and validating biomarkers in an in vivo setting.
Protocol:
-
Cell Implantation: Subcutaneously or orthotopically inject human cancer cells into immunocompromised mice.[18][19]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specific volume (e.g., ~200 mm³), randomize the mice into treatment and control groups.[18]
-
Dasatinib Administration: Administer dasatinib or a vehicle control to the mice daily via oral gavage at a predetermined dose (e.g., 30-50 mg/kg/day) for a specified duration.[18][19][20]
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for biomarker expression (e.g., via western blotting or immunohistochemistry) and markers of proliferation (e.g., Ki67) and apoptosis.[20][21]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams illustrate the dasatinib signaling pathway, the experimental workflow for biomarker validation, and the logical relationship between biomarkers and dasatinib sensitivity.
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways.
Caption: Experimental workflow for validating dasatinib sensitivity biomarkers.
Caption: Logical relationship between biomarkers and predicted dasatinib sensitivity.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Identification of candidate molecular markers predicting sensitivity in solid tumors to dasatinib: rationale for patient selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive biomarkers for dasatinib treatment in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib, Paclitaxel, and Carboplatin in Women with Advanced-Stage or Recurrent Endometrial Cancer: A Pilot Clinical and Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between EphA2 and BRaf/CRaf is a Key Determinant of Response to Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive biomarkers for dasatinib treatment in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and validation of phospho-SRC, a novel and potential pharmacodynamic biomarker for dasatinib (SPRYCEL), a multi-targeted kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ashpublications.org [ashpublications.org]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Evaluation of the efficacy of dasatinib, a Src/Abl inhibitor, in colorectal cancer cell lines and explant mouse model | PLOS One [journals.plos.org]
- 19. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of dasatinib in a xenograft mouse model of canine histiocytic sarcoma and in vitro expression status of its potential target EPHA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Deeper Molecular Response: A Comparative Analysis of Dasatinib and Imatinib in Chronic Myeloid Leukemia
A head-to-head comparison of two leading tyrosine kinase inhibitors reveals significant differences in the depth and speed of molecular response in the treatment of chronic myeloid leukemia. This guide provides an objective analysis of clinical trial data, experimental methodologies, and the underlying signaling pathways to inform researchers, scientists, and drug development professionals.
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the achievement of a deep and sustained molecular response is a critical therapeutic goal, correlating with improved long-term outcomes and the potential for treatment-free remission. This guide provides a comprehensive comparison of two key first-line treatments, the first-generation tyrosine kinase inhibitor (TKI) imatinib (B729) and the second-generation TKI dasatinib (B193332), with a focus on their differential efficacy in inducing deeper molecular responses.
Executive Summary
Clinical evidence, predominantly from the DASISION (Dasatinib Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients) trial, consistently demonstrates that dasatinib induces faster and deeper molecular responses compared to imatinib in newly diagnosed CML patients.[1][2][3][4] A significantly higher percentage of patients treated with dasatinib achieve major molecular response (MMR), as well as deeper molecular milestones such as MR4 (a 4-log reduction in BCR-ABL1 transcripts) and MR4.5 (a 4.5-log reduction), and at earlier time points.[1][2][5] While both drugs have shown high rates of progression-free and overall survival, the superior molecular efficacy of dasatinib may offer advantages in long-term disease control and opportunities for treatment discontinuation.[1]
Data Presentation: Molecular Response Rates
The following tables summarize the key quantitative data on molecular response rates from the DASISION trial, comparing dasatinib (100 mg once daily) and imatinib (400 mg once daily) in treatment-naïve CML patients in the chronic phase.[1][3]
| Molecular Response | Time Point | Dasatinib | Imatinib | P-value |
| Major Molecular Response (MMR) | 24 Months | 64% | 46% | <0.0001 |
| 36 Months (Cumulative) | 69% | 55% | <0.0001 | |
| 5 Years (Cumulative) | 76% | 64% | 0.0022 | |
| MR4.5 | 24 Months | 17% | 8% | - |
| 36 Months (Cumulative) | - | - | 0.0007 | |
| 5 Years (Cumulative) | 42% | 33% | 0.0251 |
Table 1: Comparison of Major Molecular Response (MMR) and MR4.5 rates at different time points in the DASISION trial.[1][3][5]
| Molecular Response Milestone | Dasatinib | Imatinib |
| Median time to MMR | 9.2 months | 15.0 months |
Table 2: Median time to achieve Major Molecular Response (MMR).[3]
Signaling Pathways and Mechanism of Action
The differential efficacy of dasatinib and imatinib stems from their distinct mechanisms of action at the molecular level. Both drugs target the constitutively active BCR-ABL1 tyrosine kinase, the pathogenic driver of CML. However, dasatinib is a more potent inhibitor and targets multiple conformations of the ABL kinase domain, whereas imatinib primarily binds to the inactive conformation.[6][7] This broader activity allows dasatinib to overcome many of the resistance mutations that affect imatinib binding.[8]
Experimental Protocols
The assessment of molecular response in CML is primarily conducted through quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure the levels of BCR-ABL1 mRNA transcripts in peripheral blood or bone marrow.
Principle of the Assay:
This assay involves the reverse transcription of patient-derived RNA into complementary DNA (cDNA), followed by the amplification of the BCR-ABL1 fusion gene and a stable internal control gene (e.g., ABL1 or GUSB) using real-time PCR. The quantification of BCR-ABL1 transcripts is expressed as a ratio relative to the control gene, and results are standardized to an International Scale (IS) to allow for comparable results across different laboratories.[9][10][11]
Methodology Overview:
-
Sample Collection and RNA Extraction: Whole blood or bone marrow aspirate is collected in EDTA tubes. Total RNA is extracted from the leukocyte fraction using a validated method (e.g., silica-membrane-based spin columns or automated extraction systems). The quality and quantity of the extracted RNA are assessed.
-
Reverse Transcription: A standardized amount of total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and a mix of random hexamers and/or gene-specific primers.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR. The reaction mix contains primers and probes specific for the BCR-ABL1 fusion transcript and the control gene. The probes are labeled with a fluorescent reporter dye and a quencher. During PCR amplification, the probe anneals to its target sequence, and the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and generating a fluorescent signal. The increase in fluorescence is proportional to the amount of amplified product and is measured in real-time.
-
Data Analysis and Reporting: Standard curves are generated using certified reference materials to quantify the copy numbers of BCR-ABL1 and the control gene. The BCR-ABL1 transcript level is reported as a percentage relative to the control gene and is converted to the International Scale (IS) using a laboratory-specific conversion factor.[12]
-
Major Molecular Response (MMR): ≤0.1% BCR-ABL1 on the International Scale (IS).
-
Deep Molecular Response (DMR):
-
MR4: ≤0.01% BCR-ABL1 (IS)
-
MR4.5: ≤0.0032% BCR-ABL1 (IS)
-
-
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. BCR/ABL1 Analysis, Quantitative | MLabs [mlabs.umich.edu]
- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 10. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Standardization of the BCR-ABL1 Quantification in CML | MLL [mll.com]
Safety Operating Guide
Navigating the Safe Handling of Disarib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Disarib, a novel BCL2-specific inhibitor. As no specific Material Safety Data Sheet (MSDS) is publicly available for this compound, this document bases its recommendations on the known properties of the compound and general laboratory safety protocols for similar investigational drugs and its common solvent, Dimethyl Sulfoxide (DMSO).
This compound is a small molecule inhibitor targeting the BCL2 protein, showing promise in cancer therapeutics.[1][2][3][4] It is often handled in a research setting as a solution in DMSO, a solvent known for its ability to rapidly penetrate the skin.[1][5] This property of DMSO necessitates stringent handling procedures to prevent the absorption of this compound and any other dissolved substances.
Essential Personal Protective Equipment (PPE)
When handling this compound, especially when dissolved in DMSO, a comprehensive approach to personal protection is crucial. Standard laboratory attire is insufficient due to the rapid skin penetration capabilities of DMSO.[5]
| PPE Category | Recommended Equipment | Key Considerations |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Standard nitrile gloves are not recommended as they can degrade upon contact with DMSO.[1] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact. |
| Eye Protection | Chemical safety goggles or a full-face shield | Essential to protect against splashes, especially when preparing or transferring solutions. |
| Body Protection | A fully buttoned laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Not generally required for small-scale laboratory use | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential aerosols or vapors. |
Operational Plan: A Step-by-Step Guide
Adherence to a standardized workflow is critical for minimizing risks associated with handling this compound. The following procedural guidance outlines the key steps from preparation to post-experiment cleanup.
Preparation and Handling:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Solution Preparation:
-
When dissolving this compound, which is poorly soluble in aqueous environments, use the appropriate solvent (e.g., DMSO) in a chemical fume hood.[6][7]
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped and mixed gently until the compound is fully dissolved.
-
-
Experimental Use:
-
When using this compound in experiments, employ careful techniques to minimize the generation of aerosols or splashes.
-
Keep all containers with this compound solutions clearly labeled and sealed when not in use.
-
Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate decontaminating agent.
-
Skin Contact: If this compound solution comes into contact with the skin, immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: If the solution splashes into the eyes, immediately flush with an eyewash station for at least 15 minutes and seek prompt medical attention.
Disposal Plan: Managing this compound Waste
As an investigational chemotherapy agent, all waste contaminated with this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: All disposables that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be disposed of in a designated hazardous waste container.[4]
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be placed in a designated "Chemo Sharps" container for incineration.[4]
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated with an appropriate cleaning agent after use.
Experimental Protocols Cited
The safety and handling procedures outlined in this guide are based on established laboratory protocols for handling potent research compounds. For specific experimental use of this compound, researchers should refer to the methodologies described in relevant scientific literature. Acute toxicity studies in animal models have been conducted, showing no significant side effects at high doses, however, this does not preclude the need for caution in a laboratory setting.[1][5][8][9]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the logical flow of operations from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 7. Medication disposal: How to get rid of unused or expired medicine | MD Anderson Cancer Center [mdanderson.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
